An In-depth Technical Guide to the Synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of a feasible synthetic route for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, a valuable building block...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic route for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, a valuable building block in medicinal chemistry and materials science. The synthesis is based on the robust and versatile Suzuki-Miyaura cross-coupling reaction. This document details the experimental protocol, presents relevant data in a structured format, and includes visualizations to aid in understanding the reaction workflow.
Synthetic Strategy: The Suzuki-Miyaura Coupling
The most direct and efficient method for the synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoborane and an organohalide. In this case, the coupling occurs between (5-formylfuran-2-yl)boronic acid and 1-bromo-4-methyl-2-nitrobenzene.
The general scheme for this reaction is as follows:
Figure 1: General scheme for the Suzuki-Miyaura synthesis of the target compound.
Experimental Protocol
This protocol is adapted from a known procedure for a structurally similar compound and is expected to be highly effective for the target synthesis.
Figure 2: Experimental workflow for the synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.
Step-by-Step Procedure:
To a round-bottom flask, add 1-bromo-4-methyl-2-nitrobenzene (1.0 eq), (5-formylfuran-2-yl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
Add the palladium catalyst, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.1 eq).
Add the solvent mixture of dimethoxyethane, ethanol, and water (e.g., in a 2:1:1 ratio).
Purge the flask with an inert gas (e.g., nitrogen or argon) and fit it with a reflux condenser.
Heat the reaction mixture to reflux and maintain for approximately 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the mixture to room temperature.
Dilute the reaction mixture with water and transfer it to a separatory funnel.
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
Combine the organic layers and wash with brine.
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.
Note: The provided NMR and IR data are typical expected values for the analogous compound and should be used for reference purposes only. Actual experimental data for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde should be obtained upon synthesis and purification.
Signaling Pathways and Applications
Derivatives of 5-nitrofuran are known for their broad-spectrum antimicrobial activities. The nitro group is often essential for their biological function. The title compound, as a 5-aryl-2-furaldehyde derivative, can serve as a key intermediate in the synthesis of more complex molecules with potential applications in:
Drug Discovery: As a scaffold for the development of novel antimicrobial, anticancer, or anti-inflammatory agents.
Materials Science: In the synthesis of dyes, polymers, and other functional materials.
The logical relationship for its utility in drug development can be visualized as follows:
An In-depth Technical Guide to the Synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-(4-methyl-2-nitrophenyl)-2-furaldehyde, a valuable bu...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-(4-methyl-2-nitrophenyl)-2-furaldehyde, a valuable building block in medicinal chemistry and materials science. This document details established methodologies, presents quantitative data for comparative analysis, and includes detailed experimental protocols and reaction pathway visualizations.
Introduction
5-(4-Methyl-2-nitrophenyl)-2-furaldehyde belongs to the class of 5-aryl-2-furaldehydes, which are significant structural motifs in a variety of pharmacologically active compounds. The synthesis of these molecules is of considerable interest for the development of novel therapeutics. This guide will focus on the most effective and commonly employed synthetic strategies, providing the necessary technical details for their practical implementation in a laboratory setting.
Core Synthetic Strategies
The construction of the C-C bond between the furan ring and the aryl group is the key transformation in the synthesis of 5-(4-methyl-2-nitrophenyl)-2-furaldehyde. The two principal methods for achieving this are Palladium-catalyzed cross-coupling reactions and the Meerwein arylation.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds. In the context of synthesizing 5-aryl-2-furaldehydes, this reaction typically involves the coupling of a furan-based boronic acid derivative with an aryl halide. A particularly efficient approach is a one-pot synthesis where the unstable furylboronic acid is generated in situ.[1][2]
A logical workflow for this synthesis is the coupling of a protected 2-furaldehyde derivative, such as 2-(diethoxymethyl)furan, with 2-bromo-5-nitrotoluene in the presence of a palladium catalyst and a base. The diethyl acetal protecting group on the aldehyde is crucial to prevent side reactions and can be readily removed upon completion of the coupling reaction.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling pathway for the synthesis of the target compound.
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of aryl halides with in situ generated 5-(diethoxymethyl)-2-furylboronic acid. While data for the specific reaction with 2-bromo-5-nitrotoluene is not explicitly available, the reaction with 1-bromo-4-nitrobenzene provides a close approximation.
Aryl Halide
Catalyst
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1-Iodo-4-nitrobenzene
Pd/C (10%)
Et3N
DME/EtOH
60
2
95
1-Bromo-4-nitrobenzene
PdCl2(dppf)
Et3N
DME/EtOH
60
4
92
1-Iodo-4-methoxybenzene
Pd/C (10%)
Et3N
DME/EtOH
60
3
90
1-Bromo-4-methoxybenzene
Pd/C (10%)
Et3N
DME/EtOH
60
18
85
2-Bromopyridine
PdCl2(dppf)
Et3N
DME/EtOH
60
6
78
Data adapted from a one-pot synthesis of 5-aryl-2-furaldehydes.[1]
This protocol is adapted from a general procedure for the one-pot synthesis of 5-aryl-2-furaldehydes.[1]
In situ generation of 5-(diethoxymethyl)-2-furylboronic acid:
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add a solution of 2-(diethoxymethyl)furan in anhydrous THF.
Cool the solution to -78 °C in a dry ice/acetone bath.
Slowly add a solution of n-butyllithium in hexanes while maintaining the temperature below -70 °C.
Stir the mixture at this temperature for 1 hour.
Add triisopropyl borate dropwise, ensuring the temperature does not rise above -60 °C.
After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature and stir for 2 hours.
Quench the reaction by the slow addition of water.
Suzuki-Miyaura Coupling:
To the freshly prepared solution of 5-(diethoxymethyl)-2-furylboronic acid, add 2-bromo-5-nitrotoluene, followed by a solution of potassium carbonate in water.
Add DME and ethanol to the reaction mixture.
Degas the mixture by bubbling argon through it for 15-20 minutes.
Add the palladium catalyst, Pd(dppf)Cl₂, to the reaction mixture.
Heat the reaction mixture to reflux (approximately 80-85 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Purification:
Once the reaction is complete, cool the mixture to room temperature.
Dilute the mixture with ethyl acetate and water.
Separate the organic layer and wash it sequentially with water and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
The crude product is then subjected to acidic hydrolysis to deprotect the aldehyde. Dissolve the crude product in a mixture of THF and 1M HCl and stir at room temperature until deprotection is complete (monitored by TLC).
Neutralize the mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
Dry the combined organic layers, concentrate, and purify the residue by column chromatography on silica gel to afford the pure 5-(4-methyl-2-nitrophenyl)-2-furaldehyde.
Meerwein Arylation
The Meerwein arylation is another viable route for the synthesis of 5-aryl-2-furaldehydes. This reaction involves the addition of an aryl diazonium salt to an electron-poor alkene, such as furfural, typically catalyzed by a copper salt.[3] For the synthesis of the target molecule, the diazonium salt would be prepared from 4-methyl-2-nitroaniline.
Reaction Scheme:
Caption: Meerwein arylation pathway for the synthesis of the target compound.
Diazotization: 4-methyl-2-nitroaniline is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise to form the corresponding diazonium salt.
Meerwein Arylation: The freshly prepared diazonium salt solution is added to a mixture of 2-furaldehyde and a copper(II) salt (e.g., copper(II) chloride) in a suitable solvent, such as acetone or water, at a controlled temperature.
Work-up and Purification: After the reaction is complete, the product is typically isolated by extraction and purified by crystallization or column chromatography.
It is important to note that Meerwein arylations can sometimes lead to the formation of side products, and yields can be variable depending on the specific substrates and reaction conditions.
Conclusion
For the synthesis of 5-(4-methyl-2-nitrophenyl)-2-furaldehyde, the Suzuki-Miyaura coupling, particularly via a one-pot procedure, stands out as a highly efficient and well-documented method. It offers high yields and good functional group tolerance, making it a preferred choice for laboratory and potential scale-up synthesis. The Meerwein arylation presents an alternative, classical approach, though it may require more optimization to achieve high yields and purity. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully synthesize this valuable chemical intermediate.
Characterization of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the characterization of the heterocyclic compound 5-(4-Methyl-2-nitrophenyl)-2-furaldehyd...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the characterization of the heterocyclic compound 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde. Due to the limited availability of public domain experimental data for this specific chemical entity, this document compiles known information and presents data from closely related analogs to serve as a valuable resource for researchers. The guide covers chemical and physical properties, a probable synthesis route with a detailed experimental protocol, expected spectroscopic data, and the likely mechanism of action based on the broader class of nitrofuran derivatives. All quantitative data is summarized in structured tables, and key processes are visualized through diagrams to facilitate understanding.
Chemical Identity and Physical Properties
5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is a substituted furan derivative with the chemical formula C12H9NO4 and a molecular weight of 231.21 g/mol .[1][2][3] Its unique structure, featuring a furan ring linked to a nitrophenyl group, makes it a compound of interest in medicinal chemistry and materials science.
Table 1: Chemical Identifiers for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde
A detailed experimental protocol for the synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is not published. However, a reliable synthesis for the closely related isomer, 5-(2-Methyl-4-nitrophenyl)-2-furaldehyde, has been described and is expected to be adaptable. The most common and effective method for coupling aryl halides with furan boronic acids is the Suzuki-Miyaura cross-coupling reaction.
Proposed Synthesis Route: Suzuki-Miyaura Coupling
The proposed synthesis involves the palladium-catalyzed cross-coupling of 1-bromo-4-methyl-2-nitrobenzene with (5-formylfuran-2-yl)boronic acid.
Detailed Experimental Protocol (Adapted from a related isomer)
This protocol is adapted from the synthesis of a related isomer and may require optimization for the target compound.
Reaction Setup: In a round-bottom flask, combine 1-bromo-4-methyl-2-nitrobenzene (1.0 eq), (5-formylfuran-2-yl)boronic acid (1.2 eq), and potassium carbonate (K2CO3) (2.0 eq).
Solvent Addition: Add a solvent mixture of dimethoxyethane, ethanol, and water (e.g., in a 2:1:1 ratio).
Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.1 eq).
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) and maintain this atmosphere throughout the reaction.
Reaction Conditions: Heat the mixture to reflux (approximately 80-90°C) and stir for 8-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3x).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the final product.
Spectroscopic Characterization
No published spectroscopic data for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is currently available. The following tables provide expected peak ranges and data from closely related compounds to guide researchers in their analytical work.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Expected ¹H NMR Chemical Shifts
Protons
Expected δ (ppm)
Multiplicity
Notes
Aldehyde (-CHO)
9.6 - 9.8
s
Furan H
7.2 - 7.5
d
Furan H
6.8 - 7.1
d
Phenyl H
7.5 - 8.2
m
Aromatic region
Methyl (-CH₃)
2.4 - 2.6
s
Note: Data is predicted based on general chemical shift values and data from related nitrophenyl furan compounds.
Infrared (IR) Spectroscopy
Table 4: Expected IR Absorption Bands
Functional Group
Wavenumber (cm⁻¹)
Intensity
C=O (Aldehyde)
1670 - 1700
Strong
C-H (Aldehyde)
2720 - 2820
Medium
C=C (Aromatic)
1450 - 1600
Medium-Strong
C-N (Nitro)
1500 - 1550 (asymmetric)
Strong
1330 - 1370 (symmetric)
Strong
C-O-C (Furan)
1050 - 1250
Strong
Note: Data is based on characteristic IR absorption frequencies for the respective functional groups.
Mass Spectrometry (MS)
The expected molecular ion peak [M]+ in the mass spectrum would be at m/z 231. Fragmentation patterns would likely involve the loss of the nitro group (-NO2), the aldehyde group (-CHO), and cleavage of the furan or phenyl rings.
Biological Activity and Mechanism of Action
While no specific biological studies have been published for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, the broader class of nitrofuran derivatives are known for their antibacterial properties.[7] The furan ring is a key structural component in many pharmacologically active compounds, contributing to diverse therapeutic properties.[8]
Probable Mechanism of Action: Antibacterial Activity
Nitrofuran compounds act as prodrugs that are activated within bacterial cells.[9] The mechanism is believed to involve the following steps:
Entry into Bacterial Cell: The nitrofuran compound diffuses into the bacterial cell.
Reductive Activation: The nitro group is reduced by bacterial nitroreductases (such as NfsA and NfsB in E. coli) to form highly reactive intermediates, including nitroso and hydroxylamino derivatives.[9]
Cellular Damage: These reactive intermediates are non-specific in their action and can cause widespread damage to cellular macromolecules. This includes causing DNA lesions, inducing oxidative stress, and inhibiting protein and RNA synthesis.[9]
This multi-targeted mechanism of action is thought to be a reason for the slower development of bacterial resistance to this class of drugs.
Caption: Probable mechanism of antibacterial action.
Conclusion
5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is a compound with potential for further investigation, particularly in the field of antibacterial drug discovery. This guide provides a foundational understanding of its chemical nature, a plausible synthetic route, and its likely mechanism of action. It is important to note the current lack of publicly available, experimentally verified data for this specific isomer. Researchers are encouraged to use the information presented herein as a starting point for their own empirical studies or to request detailed analytical data from commercial suppliers. The synthesis and characterization of this compound, followed by biological screening, could unveil novel therapeutic applications.
Technical Guide: 1H and 13C NMR Analysis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde
Disclaimer: Experimentally-derived NMR spectral data for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is not available in publicly accessible databases. The data presented herein is a high-fidelity prediction based on establ...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: Experimentally-derived NMR spectral data for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is not available in publicly accessible databases. The data presented herein is a high-fidelity prediction based on established Nuclear Magnetic Resonance (NMR) principles, substituent effects, and analysis of structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals to aid in the structural elucidation and characterization of this and similar molecules.
Introduction
5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is a complex organic molecule featuring a furan ring substituted with an aldehyde and a nitrophenyl group. NMR spectroscopy is the most powerful technique for the unambiguous determination of its molecular structure in solution. This guide provides a detailed overview of the predicted 1H and 13C NMR spectra, a standard experimental protocol for data acquisition, and a logical visualization of the molecule's structure-spectrum correlation.
The predictions are informed by data from related structures, including furan-2-carbaldehyde, 5-phenyl-2-furaldehyde, and 4-nitrotoluene, to account for the electronic effects of the aldehyde, nitro, and methyl substituents on the aromatic ring systems.[1][2][3]
Predicted NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ), multiplicities, coupling constants (J), and assignments for each unique proton and carbon atom in 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde. Predictions are based on a standard deuterated chloroform (CDCl₃) solvent.
Predicted 1H NMR Data
Assignment
Structure Position
Predicted δ (ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
H-CHO
Aldehyde
9.75
s
-
1H
H-3'
Phenyl Ring
8.15
d
J = 2.0 Hz
1H
H-5'
Phenyl Ring
7.65
dd
J = 8.2, 2.0 Hz
1H
H-6'
Phenyl Ring
7.50
d
J = 8.2 Hz
1H
H-3
Furan Ring
7.40
d
J = 3.8 Hz
1H
H-4
Furan Ring
6.90
d
J = 3.8 Hz
1H
H-CH₃
Methyl Group
2.45
s
-
3H
Predicted 13C NMR Data
Assignment
Structure Position
Predicted δ (ppm)
C-CHO
Aldehyde Carbonyl
178.0
C-5
Furan Ring
157.5
C-2'
Phenyl Ring (NO₂)
149.5
C-2
Furan Ring
152.0
C-4'
Phenyl Ring (CH₃)
142.0
C-6'
Phenyl Ring
134.0
C-1'
Phenyl Ring
128.5
C-3'
Phenyl Ring
125.0
C-3
Furan Ring
123.0
C-4
Furan Ring
114.0
C-CH₃
Methyl Carbon
21.5
Structural Assignment and Visualization
The logical relationship between the molecular structure and the predicted NMR assignments is illustrated below. The numbering scheme used in the data tables corresponds to the atom labels in the following diagram.
Caption: Molecular structure and atom numbering scheme for NMR assignment.
Experimental Protocols
The following protocols describe standard procedures for the acquisition of high-quality 1H and 13C NMR spectra for a small organic molecule like 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.
Sample Preparation
Weighing: Accurately weigh approximately 5-10 mg of the solid sample for 1H NMR and 20-30 mg for 13C NMR.
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice. Other solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue.
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.
Homogenization: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved, ensuring a homogenous solution.
Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, typically tetramethylsilane (TMS), can be added. Most modern spectrometers can also reference the spectrum to the residual solvent signal.
1H NMR Acquisition
Spectrometer: 400 MHz or higher field NMR spectrometer.
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
Acquisition Parameters:
Spectral Width (SW): ~16 ppm (e.g., -2 to 14 ppm).
Number of Scans (NS): 16 to 64, depending on sample concentration.
Relaxation Delay (D1): 2-5 seconds to allow for full spin relaxation.
Acquisition Time (AQ): 2-4 seconds for good resolution.
Temperature: 298 K (25 °C).
13C NMR Acquisition
Spectrometer: Same as for 1H NMR (operating at ~100 MHz for a 400 MHz instrument).
Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').
Acquisition Parameters:
Spectral Width (SW): ~240 ppm (e.g., -10 to 230 ppm).
Number of Scans (NS): 1024 to 4096, as 13C has low natural abundance.
Relaxation Delay (D1): 2 seconds.
Acquisition Time (AQ): 1-2 seconds.
Temperature: 298 K (25 °C).
Data Processing
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for 1H, 1-2 Hz for 13C) and perform a Fourier transform.
Phasing: Manually or automatically phase correct the spectrum to obtain pure absorption lineshapes.
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
Calibration: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual CDCl₃ signal to 7.26 ppm for 1H and 77.16 ppm for 13C.
Integration and Peak Picking: Integrate the signals in the 1H spectrum and pick all peaks in both spectra for analysis.
Workflow and Logic Visualization
The process from sample preparation to final structural confirmation follows a logical workflow, which can be enhanced by two-dimensional (2D) NMR experiments if assignments are ambiguous.
Caption: Workflow for NMR-based structural elucidation.
mass spectrometry of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde
An In-depth Technical Guide to the Mass Spectrometry of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde Introduction 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is a chemical compound with the molecular formula C12H9NO4.[1][2][3]...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to the Mass Spectrometry of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde
Introduction
5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is a chemical compound with the molecular formula C12H9NO4.[1][2][3] Its molecular structure incorporates a furan ring substituted with an aldehyde group, and a nitrophenyl group further substituted with a methyl group. The presence of these distinct functional groups suggests a rich and informative fragmentation pattern under mass spectrometry, which is crucial for its identification and characterization in various scientific and industrial applications, including drug development and material science. This guide provides a detailed overview of the predicted mass spectrometric behavior of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, a comprehensive experimental protocol for its analysis, and visual representations of the fragmentation pathways and experimental workflows.
Predicted Mass Spectrometry Fragmentation Pattern
The electron ionization (EI) mass spectrum of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is expected to be characterized by a prominent molecular ion peak and several key fragment ions resulting from the cleavage of its functional groups. The molecular weight of the compound is 231.2 g/mol , and its exact mass is approximately 231.05 Da.[1]
The fragmentation is anticipated to proceed through the following pathways:
Loss of Nitro Group (NO2): Nitroaromatic compounds characteristically lose the nitro group (NO2, 46 Da) or nitric oxide (NO, 30 Da).[4]
Aldehyde Fragmentation: Aromatic aldehydes typically show a strong molecular ion peak and can lose a hydrogen atom (M-1) or the entire formyl radical (CHO, 29 Da).[3][5][6]
Cleavage of the Furan Ring: The furan ring itself can undergo fragmentation, although this is generally less favorable than the cleavage of its substituents.
Methyl Group Fragmentation: The presence of the methyl group may lead to the loss of a methyl radical (CH3, 15 Da).
Based on these principles, a series of fragment ions can be predicted. The following table summarizes the expected major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures.
m/z (Predicted)
Proposed Fragment Structure
Description of Neutral Loss
231
[C12H9NO4]+•
Molecular Ion (M+•)
230
[C12H8NO4]+
Loss of a hydrogen radical (•H) from the aldehyde group
202
[C12H9O2]+
Loss of a formyl radical (•CHO) and a nitro group (•NO2)
201
[C12H8O4]+
Loss of a formyl radical (•CHO)
185
[C12H9O2]+
Loss of a nitro group (•NO2)
155
[C11H8O]+
Loss of a nitro group (•NO2) and a formyl radical (•CHO)
127
[C9H7O]+
Further fragmentation of the furan and phenyl rings
An In-depth Technical Guide to the Infrared Spectroscopy of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis of the infrared (IR) spectrum of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, a compound of interest in medic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the infrared (IR) spectrum of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, a compound of interest in medicinal chemistry and materials science. This document outlines the characteristic vibrational frequencies of the molecule's functional groups, a standard experimental protocol for acquiring its IR spectrum, and a logical workflow for spectral interpretation.
Predicted Infrared Absorption Data
The infrared spectrum of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is characterized by the vibrational modes of its constituent functional groups: the furan ring, the aldehyde group, the aromatic nitro group, and the methyl-substituted phenyl ring. Based on established literature values for similar compounds, the expected key IR absorption bands are summarized in the table below.
Wavenumber (cm⁻¹)
Functional Group
Vibrational Mode
Expected Intensity
~3100
Aromatic C-H
Stretching
Medium-Weak
~2925
Methyl C-H
Asymmetric Stretching
Medium-Weak
~2850
Aldehyde C-H
Stretching
Weak
~1680
Aldehyde C=O
Stretching
Strong
~1590
Aromatic C=C
Stretching
Medium
~1520
Nitro N=O
Asymmetric Stretching
Strong
~1470
Furan Ring
C=C Stretching
Medium
~1345
Nitro N=O
Symmetric Stretching
Strong
~1230
Furan Ring
C-O-C Asymmetric Stretching
Strong
~1020
Furan Ring
C-O-C Symmetric Stretching
Medium
~830
Aromatic C-H
Out-of-plane Bending
Medium-Strong
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
A common and effective method for obtaining the IR spectrum of a solid sample like 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy.
Objective: To obtain a high-quality infrared spectrum of solid 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.
Materials and Equipment:
FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).
Solid sample of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.
Spatula.
Solvent for cleaning (e.g., isopropanol or acetone).
Lint-free wipes.
Procedure:
Background Spectrum Acquisition:
Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent.
Record a background spectrum of the empty ATR crystal. This will account for any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.
Sample Application:
Place a small amount of the solid 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde sample onto the center of the ATR crystal using a clean spatula.
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
Sample Spectrum Acquisition:
Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
The spectrum is usually recorded over the range of 4000 cm⁻¹ to 400 cm⁻¹.
Data Processing:
The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Perform any necessary baseline corrections or other spectral manipulations using the spectrometer's software.
Cleaning:
Retract the ATR press and carefully remove the sample from the crystal using a spatula and a lint-free wipe.
Clean the crystal surface thoroughly with a solvent-dampened wipe to prepare for the next measurement.
Logical Workflow for IR Spectral Analysis
The interpretation of the IR spectrum of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde follows a systematic approach, as illustrated in the diagram below.
Caption: Workflow for the analysis of the IR spectrum.
Interpretation of Key Spectral Features
A detailed examination of the IR spectrum of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde would reveal several key absorption bands that are diagnostic for its structure.
Nitro Group (NO₂): The presence of two strong absorption bands is characteristic of the nitro group.[1][2] The asymmetric stretching vibration is expected to appear around 1520 cm⁻¹, while the symmetric stretch will be observed near 1345 cm⁻¹.[1][2] The attachment of the nitro group to an aromatic ring influences the exact positions of these bands.[2]
Aldehyde Group (CHO): A strong, sharp absorption band around 1680 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group conjugated with the furan ring. The C-H stretching vibration of the aldehyde proton typically appears as a weaker band around 2850 cm⁻¹.
Furan Ring: The furan moiety exhibits several characteristic vibrations. The C=C stretching vibrations of the ring are expected in the 1470 cm⁻¹ region. Two of the most characteristic bands for substituted furans are the asymmetric and symmetric C-O-C stretching modes, which are anticipated around 1230 cm⁻¹ and 1020 cm⁻¹, respectively.[3]
Substituted Phenyl Ring: The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations around 1590 cm⁻¹. The substitution pattern on the benzene ring gives rise to characteristic out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region. For a 1,2,4-trisubstituted ring, a strong band around 830 cm⁻¹ is expected.
Methyl Group (CH₃): The methyl group will show characteristic C-H stretching vibrations around 2925 cm⁻¹ (asymmetric) and 2870 cm⁻¹ (symmetric), although these may be weak and overlap with other bands.
By systematically identifying and correlating these characteristic absorption bands with the known vibrational frequencies of the functional groups, one can confidently confirm the structure of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.
physical and chemical properties of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of the compound 5-(4-Methyl-2-nitrophenyl)-2-furalde...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of the compound 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde. It includes key identifiers, tabulated physical and chemical data, and a detailed, though generalized, experimental protocol for its synthesis via Suzuki-Miyaura coupling. This document also explores the potential biological significance of this class of compounds, supported by a visualization of the general antimicrobial mechanism of action for nitrofurans. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, some information is presented as predicted or inferred from closely related structures.
Introduction
5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is a substituted furan derivative. The furan ring is a common scaffold in medicinal chemistry, and the presence of a nitro group suggests potential applications in antimicrobial and anticancer research. This guide aims to consolidate the available technical information on this compound to support further research and development efforts.
Chemical and Physical Properties
A summary of the key chemical identifiers and physical properties for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is provided below.
Identifiers
Identifier
Value
IUPAC Name
5-(4-methyl-2-nitrophenyl)furan-2-carbaldehyde
CAS Number
425645-31-4
Molecular Formula
C₁₂H₉NO₄
Molecular Weight
231.21 g/mol
PubChem CID
886646
Physical and Chemical Data
The following table summarizes the available physical and chemical property data for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde. It is important to note that much of this data is predicted and has not been experimentally verified in published literature.
Property
Value
Source
Boiling Point
402.2 °C at 760 mmHg
Predicted
Density
1.304 g/cm³
Predicted
Flash Point
197 °C
Predicted
Refractive Index
1.607
Predicted
Vapor Pressure
1.12E-06 mmHg at 25°C
Predicted
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is not available in the cited literature, the general methodology for synthesizing similar biaryl compounds is the Suzuki-Miyaura cross-coupling reaction.[1][2][3][4]
Synthesis via Suzuki-Miyaura Coupling (Generalized Protocol)
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with an organoboron compound. For the synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, this would likely involve the reaction of a 2-halofuran-5-carbaldehyde with (4-methyl-2-nitrophenyl)boronic acid or vice versa.
Materials:
Aryl halide (e.g., 5-bromo-2-furaldehyde or 2-bromo-5-nitrotoluene)
Arylboronic acid (e.g., (4-methyl-2-nitrophenyl)boronic acid or 2-formylfuran-5-boronic acid)
In a round-bottom flask, dissolve the aryl halide and the arylboronic acid (typically in a 1:1.2 molar ratio) in the chosen solvent.
Add the palladium catalyst (typically 1-5 mol%).
Add the base (typically 2-3 equivalents).
Purge the flask with an inert gas for 10-15 minutes.
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Analytical Characterization
Commercial suppliers of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde indicate that analytical data such as LCMS, GCMS, HPLC, MS, FTIR, and NMR are available upon request.[5] However, this data is not publicly available in the searched literature.
Biological Activity and Signaling Pathways
There is no specific information in the reviewed literature regarding the biological activity or the mechanism of action of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde. However, the broader class of nitrofuran compounds is known for its antimicrobial properties.
Potential Antimicrobial and Anticancer Activity
Derivatives of 5-nitro-2-furaldehyde have been evaluated for their antimicrobial and anticancer efficacy.[5][6] The antimicrobial potential is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains. Anticancer activity is often evaluated using assays such as the MTT assay to determine the half-maximal inhibitory concentration (IC50) against cancer cell lines.
General Antimicrobial Mechanism of Action of Nitrofurans
The antimicrobial activity of nitrofurans is generally understood to be initiated by the reduction of the nitro group within the bacterial cell. This process is catalyzed by bacterial reductases and leads to the formation of highly reactive electrophilic intermediates. These intermediates can then interact with and damage various cellular macromolecules, including DNA, leading to inhibition of cellular processes and ultimately cell death.[5]
Caption: General antimicrobial mechanism of nitrofurans.
Conclusion
5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is a compound with potential for further investigation, particularly in the fields of medicinal and materials chemistry. While basic identifiers and some predicted properties are known, a significant gap exists in the publicly available experimental data for its synthesis, characterization, and biological activity. The generalized protocols and mechanistic insights provided in this guide, based on related compounds, offer a starting point for researchers interested in exploring the properties and potential applications of this molecule. Further experimental work is necessary to fully elucidate its chemical and biological profile.
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, a heterocyclic aldehyde with potential applicat...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, a heterocyclic aldehyde with potential applications in medicinal chemistry and materials science. This document outlines the key physicochemical properties, a proposed synthetic route based on the Suzuki-Miyaura cross-coupling reaction, and general protocols for the evaluation of its potential biological activities. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from closely related analogs to provide a predictive framework for its synthesis, characterization, and evaluation. The CAS number for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is 425645-31-4.[1]
Note: Spectroscopic and other quantitative data should be determined experimentally upon synthesis.
Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
The synthesis of 5-aryl-2-furaldehydes is frequently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3][4][5] This method offers high yields and good functional group tolerance. The proposed synthetic pathway for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde involves the coupling of a suitable boronic acid or ester with a halogenated furaldehyde derivative.
Proposed Reaction Scheme
A likely synthetic route involves the reaction of 5-bromofuran-2-carbaldehyde with (4-methyl-2-nitrophenyl)boronic acid.
Caption: Proposed synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.
Detailed Experimental Protocol (Predictive)
This protocol is adapted from established procedures for similar Suzuki-Miyaura couplings.[5][6]
In a round-bottom flask, combine 5-bromofuran-2-carbaldehyde (1.0 eq), (4-methyl-2-nitrophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
Add Pd(dppf)Cl₂ (0.05 eq) to the flask.
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
Add a degassed mixture of DME and water (e.g., 4:1 v/v) to the flask.
Heat the reaction mixture to a specified temperature (e.g., 80-90°C) and stir for a designated time (e.g., 2-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and wash with water and then brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Expected Quantitative Data:
While specific data is unavailable, yields for similar reactions often range from modest to good. Purity should be assessed by High-Performance Liquid Chromatography (HPLC) and spectroscopic methods.
Characterization
The synthesized compound should be characterized using standard analytical techniques.
Spectroscopic Data (Predictive)
The following table outlines the expected spectroscopic characteristics based on the structure of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde and data from analogous compounds like 5-(4-nitrophenyl)furan-2-carboxylic acid.[6]
Technique
Expected Features
¹H NMR
Signals corresponding to the aldehydic proton, furan ring protons, and the aromatic protons of the 4-methyl-2-nitrophenyl group. The methyl group will appear as a singlet.
¹³C NMR
Resonances for the carbonyl carbon of the aldehyde, carbons of the furan ring, and carbons of the substituted phenyl ring.
IR Spectroscopy
Characteristic absorption bands for the C=O stretching of the aldehyde, C-NO₂ stretching, and aromatic C-H and C=C stretching.
Mass Spectrometry
A molecular ion peak corresponding to the molecular weight of the compound (231.21 m/z).
Potential Biological Activities and Evaluation Protocols
Derivatives of 5-nitro-2-furaldehyde have been reported to exhibit antimicrobial and anticancer activities.[7][8][9][10]
Antimicrobial Activity
The antimicrobial potential of the title compound can be assessed against a panel of pathogenic bacteria and fungi.
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Calculate the cell viability and determine the half-maximal inhibitory concentration (IC₅₀).
Signaling Pathways and Experimental Workflows
Proposed Antimicrobial Mechanism of Action
Nitrofurans are known to exert their antimicrobial effects through the reduction of the nitro group by bacterial nitroreductases to form highly reactive electrophilic intermediates. These intermediates can then damage bacterial DNA, ribosomes, and other macromolecules, leading to cell death.[7]
Caption: Proposed antimicrobial mechanism of action.
Experimental Workflow for Synthesis and Biological Evaluation
Caption: Overall workflow for synthesis and evaluation.
An In-depth Technical Guide on the Solubility of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide addresses the solubility of the compound 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde. Despite a comprehensive search of available...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of the compound 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde. Despite a comprehensive search of available scientific literature and chemical databases, no specific quantitative solubility data for this compound has been identified. This document, therefore, provides available information on the closely related analogue, 5-(4-Nitrophenyl)-2-furaldehyde, to offer an estimate of its solubility characteristics. Furthermore, this guide presents a general experimental protocol for determining the solubility of aromatic aldehydes and discusses the known biological activities of nitrophenyl-substituted furan compounds to provide a broader context for researchers.
Introduction
5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is a substituted aromatic aldehyde of interest in medicinal chemistry and drug discovery. The furan scaffold is a crucial component in numerous pharmacologically active compounds, and the presence of a nitrophenyl group can significantly influence the molecule's biological activity.[1][2] Understanding the solubility of this compound is a critical first step in its development as a potential therapeutic agent, as solubility directly impacts bioavailability and formulation.
Solubility Profile
As of the date of this publication, there is no specific quantitative solubility data available in the public domain for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.
Estimated Solubility Based on an Analogue Compound
To provide an initial estimation, the solubility of the structurally similar compound, 5-(4-Nitrophenyl)-2-furaldehyde (which lacks the methyl group on the phenyl ring), is presented. It is crucial to note that the presence of the methyl group in the target compound may alter its solubility profile.
Table 1: Qualitative Solubility of 5-(4-Nitrophenyl)-2-furaldehyde
Solvent
Solubility
Reference
Water
Insoluble
ChemBK
Ethanol
Soluble
ChemBK
Methanol
Soluble
ChemBK
Chloroform
Soluble
ChemBK
Experimental Protocol for Solubility Determination
For researchers seeking to determine the precise solubility of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, the following general protocol for aromatic aldehydes can be adapted.
Nitrophenyl-substituted furan derivatives are recognized as privileged structures in medicinal chemistry due to their diverse biological activities.[2] The nitro group is a strong electron-withdrawing group that can enhance the biological activity of the furan ring.[1][2]
These compounds have been investigated for a range of therapeutic applications, including:
Antibacterial agents: Nitrofuran derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.[2]
The biological activity is often attributed to the reductive activation of the nitro group within target cells, leading to the formation of reactive intermediates that can damage cellular components.[1]
Visualizations
Synthesis Pathway
While specific synthesis details for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde are not widely published, a plausible synthetic route can be inferred from methods used for similar compounds. One common approach involves a Suzuki-Miyaura coupling reaction.
Caption: Plausible Suzuki coupling synthesis of the target compound.
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for experimentally determining the solubility of a compound.
Caption: General workflow for solubility determination.
Conclusion
While direct quantitative solubility data for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde remains elusive, this guide provides valuable surrogate information from a close structural analogue and outlines a robust experimental protocol for its determination. The known biological activities of related nitrophenyl-substituted furans underscore the potential significance of this compound in drug discovery. Further experimental investigation into the physicochemical properties of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is warranted to facilitate its development as a potential therapeutic agent.
Stability of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the stability of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde under various stress conditions. Due to...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde under various stress conditions. Due to the limited publicly available stability data for this specific compound, this guide extrapolates information from structurally similar molecules, namely 5-aryl-2-furaldehydes and nitroaromatic compounds, to predict potential degradation pathways and establish a framework for stability testing.
Introduction
5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is a complex organic molecule featuring a furan ring, an aldehyde group, and a substituted nitrophenyl moiety. Each of these functional groups contributes to the molecule's overall chemical reactivity and potential instability under certain environmental conditions. Understanding the stability profile of this compound is critical for its handling, storage, and development in pharmaceutical and other applications, as degradation can lead to loss of potency and the formation of potentially toxic impurities. This guide outlines the expected stability under hydrolytic, oxidative, photolytic, and thermal stress conditions and provides detailed protocols for conducting forced degradation studies to experimentally determine its stability profile.
Physicochemical Properties
A summary of the key physicochemical properties of the closely related compound 5-(4-Nitrophenyl)-2-furaldehyde is presented in Table 1. These properties are fundamental to understanding its behavior in various environments and for the development of analytical methods.
Table 1: Physicochemical Properties of 5-(4-Nitrophenyl)-2-furaldehyde
Predicted Stability Profile and Potential Degradation Pathways
Based on the known chemistry of furan, aldehyde, and nitroaromatic functional groups, the following degradation pathways are anticipated for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.
Hydrolytic Stability
The stability of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde in aqueous media is expected to be pH-dependent.
Acidic Conditions: In acidic solutions, the furan ring is susceptible to hydrolysis, which can lead to ring-opening and the formation of dicarbonyl compounds. The aldehyde group itself is generally stable to acid hydrolysis. For the related compound 5-nitro-2-furaldehyde, acidification of its methanediol form (formed in alkaline solution) leads to an irreversible redox ring-opening reaction.[2]
Neutral Conditions: In neutral pH, the compound is expected to be relatively stable, although slow oxidation of the aldehyde may occur in the presence of dissolved oxygen.
Alkaline Conditions: Under basic conditions, the aldehyde group can undergo Cannizzaro-type reactions, especially at elevated temperatures, leading to the corresponding alcohol and carboxylic acid. Additionally, 5-nitro-2-furaldehyde is known to form a nitronic acid anion in alkaline solutions.[2]
Oxidative Stability
The aldehyde functional group is prone to oxidation, which would convert it to a carboxylic acid. Strong oxidizing agents like hydrogen peroxide are expected to facilitate this transformation. The furan ring can also undergo oxidative cleavage.
Photostability
Nitroaromatic compounds are often susceptible to photodegradation.[3] Exposure to UV or visible light may lead to the reduction of the nitro group to nitroso, hydroxylamino, or amino derivatives. Photoreactions involving the furan ring are also possible.
Thermal Stability
At elevated temperatures, nitroaromatic compounds can undergo thermal decomposition.[4] The presence of a methyl group ortho to the nitro group might introduce specific decomposition pathways, as seen in o-nitrotoluene.[4] For 5-(hydroxymethyl)-2-furaldehyde, thermal decomposition can lead to dimerization and the formation of 5-methylfurfural and 2,5-furandicarboxaldehyde.[5]
Quantitative Data on Stability
Table 2: Hydrolytic Degradation of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde
Condition
Time (hours)
Temperature (°C)
% Degradation
Major Degradation Products
0.1 M HCl
24
60
Data not available
To be determined
Purified Water
24
60
Data not available
To be determined
0.1 M NaOH
24
60
Data not available
To be determined
Table 3: Oxidative Degradation of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde
Condition
Time (hours)
Temperature (°C)
% Degradation
Major Degradation Products
3% H₂O₂
24
25
Data not available
To be determined
Table 4: Photolytic Degradation of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde
Condition
Duration
Intensity
% Degradation
Major Degradation Products
UV Light (254 nm)
24 hours
Specify
Data not available
To be determined
Visible Light
7 days
1.2 million lux hours
Data not available
To be determined
Table 5: Thermal Degradation of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde
Condition
Time (hours)
Temperature (°C)
% Degradation
Major Degradation Products
Solid State
72
80
Data not available
To be determined
Solution
24
80
Data not available
To be determined
Experimental Protocols for Forced Degradation Studies
The following are detailed, generalized protocols for conducting forced degradation studies on 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde. These studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[6]
General Preparation
Stock Solution: Prepare a stock solution of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).
Control Samples: For each stress condition, prepare a control sample stored at ambient temperature and protected from light.
Hydrolytic Degradation
Acid Hydrolysis:
To a suitable volume of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
Incubate the solution at 60°C for 24 hours.
After incubation, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M sodium hydroxide.
Dilute to a final concentration suitable for analysis.
Base Hydrolysis:
To a suitable volume of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
Incubate the solution at 60°C for 24 hours.
After incubation, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M hydrochloric acid.
Dilute to a final concentration suitable for analysis.
Neutral Hydrolysis:
To a suitable volume of the stock solution, add an equal volume of purified water.
Incubate the solution at 60°C for 24 hours.
After incubation, cool the solution to room temperature.
Dilute to a final concentration suitable for analysis.
Oxidative Degradation
To a suitable volume of the stock solution, add an equal volume of 3% hydrogen peroxide.
Keep the solution at room temperature for 24 hours, protected from light.
Dilute to a final concentration suitable for analysis.
Photolytic Degradation
Expose a solution of the compound (in a photostable, transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
Analyze the samples at appropriate time intervals.
Thermal Degradation
Solid State: Place a known amount of the solid compound in a controlled temperature chamber at 80°C for 72 hours.
Solution State: Incubate a solution of the compound at 80°C for 24 hours.
After the specified time, cool the samples to room temperature and prepare for analysis.
Analytical Methodology
A stability-indicating HPLC method should be developed and validated to separate the parent compound from its degradation products. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a suitable buffer) is a common starting point.
Detection can be performed using a UV detector at a wavelength where the parent compound and potential degradants have significant absorbance.
Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in their structural elucidation.
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.
Experimental Workflow for Forced Degradation Studies
Caption: A typical experimental workflow for conducting forced degradation studies.
General Bioactivation Pathway of Nitroaromatic Compounds
Caption: A generalized pathway for the reductive bioactivation of nitroaromatic compounds.
Conclusion
While specific stability data for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is not currently available, a comprehensive understanding of its potential degradation can be inferred from the chemistry of its constituent functional groups. The aldehyde moiety is susceptible to oxidation and, under certain conditions, disproportionation, while the furan ring can undergo hydrolytic and oxidative cleavage. The nitrophenyl group introduces photosensitivity and potential for thermal degradation.
For drug development professionals, it is imperative to conduct thorough forced degradation studies as outlined in this guide. The provided protocols and data presentation templates offer a robust framework for establishing the intrinsic stability of the molecule, identifying potential degradants, and developing and validating a stability-indicating analytical method. This information is crucial for ensuring the quality, safety, and efficacy of any formulation containing 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde. Further research into the specific degradation kinetics and products of this compound is highly recommended.
The Core Mechanism of Action of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Derivatives of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde belong to the broader class of nitroaromatic compounds, which have garnered significant...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde belong to the broader class of nitroaromatic compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds are primarily investigated for their potential as antimicrobial and anticancer agents. This technical guide provides an in-depth exploration of the core mechanism of action of these derivatives, supported by quantitative data from closely related analogs, detailed experimental protocols, and visualizations of key biological pathways and workflows.
The central hypothesis for the bioactivity of these derivatives lies in their nature as prodrugs. The nitro group (NO2) is a key pharmacophore that, under specific biological conditions, undergoes enzymatic reduction to generate highly reactive cytotoxic species. This bioactivation is a critical step in their mechanism of action and is central to their therapeutic effects.
General Mechanism of Action: A Two-Step Activation Process
The prevailing mechanism of action for nitrofuran derivatives, including 5-(4-methyl-2-nitrophenyl)-2-furaldehyde derivatives, is a two-step process initiated by enzymatic reduction of the nitro group.
Enzymatic Reduction: In the target cells (e.g., bacteria or cancer cells), the nitro group of the furaldehyde derivative is reduced by nitroreductase enzymes. These enzymes are more abundant and active in many anaerobic bacteria and in the hypoxic microenvironment of solid tumors, providing a degree of selectivity. This reduction is a multi-step process that generates a series of highly reactive intermediates, including nitroso and hydroxylamino derivatives.
Cellular Damage: These reactive intermediates are potent electrophiles that can interact with and damage a wide range of cellular macromolecules. The primary targets include:
DNA: The reactive species can cause DNA strand breaks and other lesions, leading to mutations and the activation of DNA repair pathways. If the damage is extensive, it can trigger apoptosis or cell death.
Ribosomes and Proteins: The intermediates can covalently bind to ribosomal proteins and other essential enzymes, leading to the inhibition of protein synthesis and disruption of critical metabolic pathways.
Cellular Redox Balance: The reduction process itself can contribute to oxidative stress within the cell, further exacerbating cellular damage.
This multi-targeted assault makes it difficult for microorganisms to develop resistance, a significant advantage of this class of compounds.
Quantitative Data: Antimicrobial and Anticancer Activities
Table 1: Antimicrobial Activity of 5-Nitro-2-furfurylidene Derivatives
Note: Activity reported in µ g/disc indicates the amount of compound on a disc used in a disc diffusion assay, a semi-quantitative method.
Table 2: In Vitro Anticancer Activity (IC50) of Novel 5-Nitrofuran and 4-Thiazolidinone Derivatives Against Human Cancer Cell Lines
Compound/Derivative
Cancer Cell Line
IC50 (µM)
Standard Drug
IC50 (µM) of Standard
5-nitrofuran-isatin hybrid 3
HCT 116 (Colon Cancer)
1.62
Not specified in study
Not specified in study
5-nitrofuran-isatin hybrid 2, 5-7
HCT 116 (Colon Cancer)
1.62 - 8.8
Not specified in study
Not specified in study
4-thiazolidinone derivative 14b
MCF-7 (Breast Cancer)
1 (induces 8.75% decrease in mitochondrial potential)
Not specified in study
Not specified in study
4-thiazolidinone derivative 14b
MDA-MB-231 (Breast Cancer)
5 (induces 4.25% decrease in mitochondrial potential)
Not specified in study
Not specified in study
Experimental Protocols
Detailed methodologies are essential for the validation and replication of experimental findings. The following are detailed protocols for key experiments relevant to the evaluation of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde derivatives.
This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
Test compound (5-(4-Methyl-2-nitrophenyl)-2-furaldehyde derivative)
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
Preparation of Compound Stock Solution: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).
Serial Dilutions: Perform serial two-fold dilutions of the compound stock solution in MHB in the wells of a 96-well plate to achieve a range of final concentrations.
Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
Controls: Include a positive control (wells with bacteria and MHB, no compound) and a negative control (wells with MHB only).
Incubation: Incubate the plates at 37°C for 18-24 hours.
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
Cancer cell line (e.g., MCF-7, HCT116)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Test compound
MTT solution (5 mg/mL in PBS)
DMSO
96-well plates
Microplate reader
Procedure:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound, e.g., DMSO).
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: General antimicrobial mechanism of action of nitrofuran derivatives.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Potential Biological Activity of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the predicted biological activities of the novel compound 5-(4-Methyl-2-nitrophenyl)-2-fu...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted biological activities of the novel compound 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde. While direct experimental data for this specific molecule is not yet available in published literature, this document extrapolates its potential therapeutic applications based on extensive research into structurally analogous 5-aryl-2-furaldehyde and nitrofuran derivatives. This guide outlines potential antimicrobial and anticancer properties and furnishes detailed experimental protocols for the evaluation of these activities. Included are standardized methodologies for antimicrobial susceptibility testing and in vitro cytotoxicity assays, intended to serve as a foundational resource for researchers initiating studies on this compound.
Introduction
The furan scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Derivatives of 2-furaldehyde, in particular, have attracted significant attention due to their synthetic accessibility and diverse pharmacological profiles, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The introduction of an aryl group at the 5-position of the furan ring often enhances this biological activity. Furthermore, the presence of a nitro group can be crucial for the mechanism of action of certain therapeutic agents, particularly in the antimicrobial and antiparasitic domains.
5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is a novel compound that combines these key structural features. The presence of the 4-methyl-2-nitrophenyl moiety is anticipated to modulate the electronic and steric properties of the molecule, potentially leading to unique biological effects. This guide explores the prospective biological activities of this compound based on the established activities of its structural relatives.
Synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde
The synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde can be achieved through established palladium-catalyzed cross-coupling reactions. One common approach is the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halide in the presence of a palladium catalyst and a base.
A plausible synthetic route involves the coupling of 2-formylfuran-5-boronic acid with 2-bromo-5-nitrotoluene. This reaction would be catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like sodium carbonate.
Potential Biological Activities
Based on the biological activities reported for structurally similar compounds, 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is hypothesized to possess both antimicrobial and anticancer properties.
Potential Antimicrobial Activity
Derivatives of 5-nitro-2-furaldehyde and other 5-aryl-2-furaldehydes have demonstrated significant activity against a broad spectrum of bacteria and fungi. The nitro group is a key pharmacophore in many antimicrobial agents, where it can be enzymatically reduced within microbial cells to generate reactive nitrogen species that damage cellular macromolecules, including DNA.
Table 1: Antimicrobial Activity of Structurally Related Furan Derivatives
It is plausible that 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde will exhibit inhibitory activity against a range of pathogenic microbes. The specific spectrum and potency would require experimental verification.
Potential Anticancer Activity
Numerous furan derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Table 2: Anticancer Activity of Structurally Related Furan Derivatives
The cytotoxic potential of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde against a panel of human cancer cell lines warrants investigation.
Proposed Experimental Protocols
To empirically determine the biological activity of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, the following standard experimental protocols are recommended.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.
Materials:
Test compound: 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde
Bacterial and/or fungal strains
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
Sterile 96-well microtiter plates
Spectrophotometer or plate reader
Procedure:
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
Serial Dilutions: Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium.
Inoculation: Add the microbial inoculum to each well of the microtiter plate, including positive (no compound) and negative (no inoculum) controls.
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Workflow for Antimicrobial Susceptibility Testing.
In Vitro Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
Test compound: 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde
Human cancer cell lines
Complete cell culture medium
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or acidified isopropanol)
Sterile 96-well cell culture plates
Multi-well spectrophotometer (plate reader)
Procedure:
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include vehicle-treated (control) and untreated cells.
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined by plotting cell viability against compound concentration.[7][8]
Workflow for In Vitro Cytotoxicity (MTT) Assay.
Conclusion
While direct experimental evidence is currently lacking, the structural features of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde strongly suggest its potential as a biologically active agent, particularly in the realms of antimicrobial and anticancer research. This guide provides a foundational framework for initiating the investigation of this promising compound. The proposed experimental protocols offer standardized methods for evaluating its efficacy and will be instrumental in elucidating its therapeutic potential. Further studies are warranted to confirm these hypothesized activities and to explore the underlying mechanisms of action.
Application Notes and Protocols: 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is a versatile bifunctional organic compound featuring a furan ring substituted with both an aldehyde...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is a versatile bifunctional organic compound featuring a furan ring substituted with both an aldehyde and a nitrophenyl group. The presence of the aldehyde functional group allows for a variety of classical carbonyl reactions, while the nitrophenyl moiety offers opportunities for further functionalization and imparts specific electronic properties that can influence reactivity and biological activity. This document provides detailed application notes and experimental protocols for the use of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde as a building block in organic synthesis, particularly for the preparation of chalcones, stilbenes, and other conjugated systems with potential applications in medicinal chemistry and materials science. The nitrophenyl-substituted heterocyclic scaffold is a common motif in drug discovery, known to contribute to a range of biological activities.[1][2]
Synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde
The synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This method provides a reliable route to connect the furan and nitrophenyl rings.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde from 5-bromo-2-furaldehyde and (4-methyl-2-nitrophenyl)boronic acid.
In a round-bottom flask, combine 5-bromo-2-furaldehyde (1.0 eq), (4-methyl-2-nitrophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
Add a solvent mixture of dimethoxyethane, ethanol, and water (e.g., in a 2:1:1 ratio).
De-gas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq) to the reaction mixture.
Heat the mixture to reflux (approximately 80-90 °C) and stir under an inert atmosphere for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.
Data Presentation:
Reactant 1
Reactant 2
Catalyst
Base
Solvent
Time (h)
Temp (°C)
Yield (%)
5-Bromo-2-furaldehyde
(4-Methyl-2-nitrophenyl)boronic acid
Pd(dppf)Cl₂
K₂CO₃
DME/EtOH/H₂O
8-12
80-90
~75-85*
*Note: Yield is an approximation based on similar reactions and may vary depending on specific reaction conditions and scale.
Caption: Workflow for the synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.
Applications in Organic Synthesis
The aldehyde functionality of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde serves as a versatile handle for various carbon-carbon bond-forming reactions, enabling the synthesis of a diverse range of derivatives.
Claisen-Schmidt Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4]
Objective: To synthesize (E)-1-(Aryl)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)prop-2-en-1-one derivatives.
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
Dilute hydrochloric acid (HCl)
Procedure:
Dissolve 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol in a round-bottom flask.
Cool the mixture in an ice bath.
Slowly add an aqueous solution of potassium hydroxide or sodium hydroxide (e.g., 20-40%) dropwise with constant stirring.
Maintain the temperature below 10 °C during the addition.
After the addition is complete, continue stirring at room temperature for 12-24 hours. The formation of a precipitate often indicates product formation.[5]
Monitor the reaction by TLC.
Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product.
Filter the solid, wash with cold water until the washings are neutral, and dry.
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Data Presentation:
Aldehyde
Ketone
Base
Solvent
Time (h)
Temp (°C)
Yield (%)
5-(4-Methyl-2-nitrophenyl)-2-furaldehyde
Acetophenone
KOH
EtOH
12-24
RT
~80-90
5-(4-Methyl-2-nitrophenyl)-2-furaldehyde
4'-Methoxyacetophenone
NaOH
EtOH
12-24
RT
~85-95
*Note: Yields are representative and based on similar reactions.[6]
Caption: General mechanism of the Claisen-Schmidt condensation.
Wittig Reaction for Stilbene Analogue Synthesis
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.[7][8][9] Using 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde in a Wittig reaction with a suitable phosphonium ylide can lead to the formation of stilbene-like structures with a furan spacer.
Objective: To synthesize 2-(4-methyl-2-nitrophenyl)-5-(styryl)furan derivatives.
Materials:
5-(4-Methyl-2-nitrophenyl)-2-furaldehyde
Benzyltriphenylphosphonium chloride
Strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))
Anhydrous tetrahydrofuran (THF)
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF.
Cool the suspension to 0 °C in an ice bath.
Slowly add the strong base (e.g., n-BuLi, 1.1 eq) to the suspension. The formation of a colored solution (often orange or red) indicates the generation of the ylide.
Stir the ylide solution at 0 °C for 30-60 minutes.
In a separate flask, dissolve 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde (1.0 eq) in anhydrous THF.
Slowly add the aldehyde solution to the ylide solution at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography to afford the desired alkene.
Data Presentation:
Aldehyde
Phosphonium Salt
Base
Solvent
Time (h)
Temp (°C)
Yield (%)
5-(4-Methyl-2-nitrophenyl)-2-furaldehyde
Benzyltriphenylphosphonium chloride
n-BuLi
THF
4-12
0 to RT
~70-80*
*Note: Yield is an estimation based on general Wittig reaction protocols.[10]
Caption: Experimental workflow for the Wittig reaction.
Knoevenagel Condensation
The Knoevenagel condensation provides a route to α,β-unsaturated dicarbonyl compounds and related derivatives by reacting an aldehyde with an active methylene compound in the presence of a weak base.[8][11]
Objective: To synthesize 2-cyano-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylic acid derivatives.
Materials:
5-(4-Methyl-2-nitrophenyl)-2-furaldehyde
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
Weak base (e.g., piperidine, triethylamine)
Solvent (e.g., ethanol, toluene)
Procedure:
In a round-bottom flask, dissolve 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde (1.0 eq) and the active methylene compound (1.1 eq) in the chosen solvent.
Add a catalytic amount of the weak base (e.g., a few drops of piperidine).
Heat the reaction mixture to reflux and stir for 2-6 hours. A Dean-Stark apparatus can be used if toluene is the solvent to remove the water formed during the reaction.
Monitor the reaction progress by TLC.
Upon completion, cool the reaction mixture. The product may precipitate upon cooling.
If a precipitate forms, filter the solid, wash with cold solvent, and dry.
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Data Presentation:
Aldehyde
Active Methylene Compound
Base
Solvent
Time (h)
Temp (°C)
Yield (%)
5-(4-Methyl-2-nitrophenyl)-2-furaldehyde
Malononitrile
Piperidine
EtOH
2-6
Reflux
~85-95
5-(4-Methyl-2-nitrophenyl)-2-furaldehyde
Ethyl cyanoacetate
Triethylamine
Toluene
2-6
Reflux
~80-90
*Note: Yields are based on typical Knoevenagel condensation reactions.[12]
Conclusion
5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is a valuable and versatile starting material in organic synthesis. The protocols outlined in this document for Suzuki-Miyaura coupling, Claisen-Schmidt condensation, Wittig reaction, and Knoevenagel condensation demonstrate its utility in constructing complex molecules with potential biological activity. The resulting chalcones, stilbene analogues, and other conjugated systems are of significant interest to researchers in medicinal chemistry and drug development for screening as novel therapeutic agents. The presence of the nitrophenylfuran scaffold provides a promising platform for the development of new chemical entities.
Application Notes and Protocols for the Synthesis of 5-Aryl-2-Furaldehydes via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals Introduction 5-Aryl-2-furaldehydes are a pivotal class of organic compounds, serving as essential building blocks in the synthesis of a wide array of pharma...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aryl-2-furaldehydes are a pivotal class of organic compounds, serving as essential building blocks in the synthesis of a wide array of pharmacologically active molecules and natural products.[1][2] Their structural motif is prevalent in compounds being investigated for the treatment of solid tumors, highlighting their significance in medicinal chemistry and drug development.[1][2] Among the various synthetic strategies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a robust and versatile method for the formation of the crucial C-C bond between the furan ring and an aryl group, offering a broad substrate scope and generally high yields.[1][3]
This document provides detailed application notes and experimental protocols for the synthesis of 5-aryl-2-furaldehydes using the Suzuki-Miyaura coupling reaction.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (typically a boronic acid or its ester) with an organohalide or triflate.[4][5] The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The fundamental steps are:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (e.g., 5-bromo-2-furaldehyde), forming a Pd(II) complex.
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.
Key Reaction Parameters
The success of the Suzuki-Miyaura coupling for the synthesis of 5-aryl-2-furaldehydes is dependent on the careful selection of several key parameters:
Palladium Catalyst: A range of palladium catalysts can be employed. For many applications, an inexpensive and easily removable palladium-on-carbon (Pd/C) catalyst is effective, particularly for large-scale synthesis.[1][2] For less reactive aryl bromides or chlorides, more active catalyst systems such as dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) (PdCl₂(dppf)) may be required to achieve good conversion.[1][2]
Base: A base is crucial for the transmetalation step. Common bases include triethylamine (Et₃N), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium acetate (KOAc).[1][2][5] The choice of base can significantly impact the reaction rate and yield.
Solvent: The reaction is typically carried out in a mixture of an organic solvent and an aqueous solution. Common solvents include tetrahydrofuran (THF), ethanol, dimethylformamide (DMF), and 1,4-dioxane.[1][5]
Furan Substrate: The furan component can be either a boronic acid derivative (e.g., 5-formyl-2-furylboronic acid) coupled with an aryl halide, or a halide derivative (e.g., 5-bromo-2-furaldehyde) coupled with an arylboronic acid.[1][6] A highly efficient one-pot method involves the in situ generation of 5-(diethoxymethyl)-2-furylboronic acid from the corresponding acetal, which circumvents the need to isolate the often-unstable furylboronic acid.[1][2]
Experimental Protocols
Protocol 1: One-Pot Synthesis of 5-Aryl-2-furaldehydes via in situ Generated Boronic Acid
This protocol is adapted from an efficient method that avoids the isolation of the furylboronic acid and utilizes a heterogeneous Pd/C catalyst.[1][2]
Step 1: in situ Generation of 5-(diethoxymethyl)-2-furylboronic acid
To a solution of 2-furaldehyde diethyl acetal in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (n-BuLi) dropwise.
Stir the mixture at this temperature for the specified time to ensure complete lithiation.
Quench the reaction by adding triisopropyl borate and allow the mixture to warm to room temperature. The resulting solution contains the crude 5-(diethoxymethyl)-2-furylboronic acid and is used directly in the next step.
Step 2: Suzuki-Miyaura Coupling
To the crude boronic acid solution, add the desired aryl halide, ethanol, and triethylamine (Et₃N).[2]
Carefully add 10% Palladium on Carbon (Pd/C, 50% water wet).
Heat the reaction mixture to 60 °C and stir until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC or TLC).[2]
Cool the mixture to room temperature and filter through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a suitable solvent (e.g., DME).[2]
Perform an aqueous workup, followed by extraction with an organic solvent.
The combined organic layers are dried, filtered, and concentrated under reduced pressure.
The final aldehyde product is obtained after deprotection of the acetal during the aqueous workup and can be further purified by column chromatography or recrystallization.
Protocol 2: Coupling of 5-Bromo-2-furaldehyde with Arylboronic Acids
This protocol describes a general method for the coupling of commercially available 5-bromo-2-furaldehyde with various arylboronic acids.
In a reaction vessel purged with an inert gas, combine 5-bromo-2-furaldehyde (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ (0.05 equiv) or PdCl₂(dppf)), and a base (e.g., K₂CO₃ (2.0 equiv)).[5]
Add a deoxygenated solvent system, such as a mixture of 1,4-dioxane and water.[5]
Heat the reaction mixture to a temperature between 60-100 °C for several hours (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.[5]
Upon completion, cool the reaction to room temperature.
Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).[5]
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[5]
Purify the crude product by flash column chromatography to yield the desired 5-aryl-2-furaldehyde.
Data Presentation
The following table summarizes various reported conditions and yields for the Suzuki-Miyaura synthesis of 5-aryl-2-furaldehydes.
Note: This table is a compilation from various sources and reaction conditions may vary. Please consult the original literature for detailed procedures.
Visualizations
Caption: General workflow for the synthesis of 5-aryl-2-furaldehydes.
Application Notes and Protocols for the Synthesis of Schiff Bases from 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde
For Researchers, Scientists, and Drug Development Professionals Introduction Schiff bases, characterized by the azomethine functional group (-C=N-), are a versatile class of organic compounds with a wide array of applica...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the azomethine functional group (-C=N-), are a versatile class of organic compounds with a wide array of applications in medicinal chemistry. Their structural flexibility and the synthetic accessibility of the imine bond make them attractive scaffolds for the development of novel therapeutic agents. Furan-containing Schiff bases, in particular, have demonstrated significant potential due to the biological importance of the furan nucleus, which is a core structure in many bioactive molecules. These compounds have been reported to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The synthesis of Schiff bases is typically achieved through a straightforward condensation reaction between a primary amine and an aldehyde or ketone.[6]
This document provides detailed protocols for the synthesis of novel Schiff bases derived from 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde. The protocols are designed to be adaptable for the synthesis of a library of Schiff base derivatives for screening in drug discovery programs.
General Reaction Scheme
The synthesis of Schiff bases from 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde proceeds via a condensation reaction with a primary amine, as depicted in the following general scheme:
Caption: General reaction for the synthesis of a Schiff base.
Experimental Protocols
The following protocols describe the synthesis of Schiff bases from 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde with both an aromatic and an aliphatic amine.
Protocol 1: Synthesis of a Schiff Base with an Aromatic Amine (e.g., Aniline)
Objective: To synthesize N-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)aniline.
Materials:
5-(4-Methyl-2-nitrophenyl)-2-furaldehyde
Aniline
Absolute Ethanol
Glacial Acetic Acid (catalyst)
Round-bottom flask
Reflux condenser
Magnetic stirrer with hotplate
Büchner funnel and filter paper
Beakers and graduated cylinders
Thin-Layer Chromatography (TLC) plates (silica gel) and chamber
Developing solvent for TLC (e.g., Ethyl acetate/Hexane mixture)
UV lamp for TLC visualization
Procedure:
In a 100 mL round-bottom flask, dissolve 10 mmol of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde in 30 mL of absolute ethanol.
To this solution, add 10 mmol of aniline.
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
Equip the flask with a reflux condenser and place it on a magnetic stirrer with a hotplate.
Heat the mixture to reflux and maintain the reflux for 2-4 hours.
Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).
Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), remove the flask from the heat and allow it to cool to room temperature.
Cool the mixture further in an ice bath to facilitate the precipitation of the product.
Collect the solid product by vacuum filtration using a Büchner funnel.
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
Dry the purified Schiff base in a desiccator or a vacuum oven at a low temperature.
Determine the yield, melting point, and characterize the product using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).
Protocol 2: Synthesis of a bis-Schiff Base with an Aliphatic Diamine (e.g., Ethylenediamine)
Objective: To synthesize N,N'-bis((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)ethane-1,2-diamine.
Materials:
5-(4-Methyl-2-nitrophenyl)-2-furaldehyde
Ethylenediamine
Absolute Ethanol
Round-bottom flask
Reflux condenser
Magnetic stirrer with hotplate
Büchner funnel and filter paper
Beakers and graduated cylinders
Thin-Layer Chromatography (TLC) plates (silica gel) and chamber
Developing solvent for TLC (e.g., Ethyl acetate/Hexane mixture)
UV lamp for TLC visualization
Procedure:
In a 100 mL round-bottom flask, dissolve 20 mmol of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde in 50 mL of absolute ethanol.
In a separate beaker, dissolve 10 mmol of ethylenediamine in 10 mL of absolute ethanol.
Add the ethanolic solution of ethylenediamine dropwise to the furaldehyde solution while stirring.
Equip the flask with a reflux condenser and place it on a magnetic stirrer with a hotplate.
Heat the mixture to reflux and maintain the reflux for 3-5 hours.
Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).
Upon completion of the reaction, allow the mixture to cool to room temperature.
A precipitate of the bis-Schiff base should form. If not, cool the flask in an ice bath.
Collect the solid product by vacuum filtration.
Wash the product with cold ethanol.
Recrystallize the product from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to obtain a pure product.
Dry the purified bis-Schiff base.
Characterize the product by determining its yield, melting point, and through spectroscopic analysis.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of the described Schiff bases. The values are illustrative and may vary based on experimental conditions.
Table 1: Reactant and Expected Product Information for Protocol 1
The following diagram illustrates the general workflow for the synthesis and characterization of the Schiff bases.
Caption: Experimental workflow for Schiff base synthesis.
Potential Mechanism of Antimicrobial Action
Many Schiff bases exert their antimicrobial effects by interfering with essential cellular processes in microorganisms. A plausible signaling pathway involves the inhibition of microbial enzymes or chelation of metal ions crucial for microbial growth.
Caption: Potential antimicrobial mechanisms of Schiff bases.
Applications in Drug Development
Schiff bases derived from 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde are promising candidates for drug development due to the combined structural features of the furan ring, the nitro group, and the azomethine linkage. The presence of the nitro group can enhance the antimicrobial and anticancer activities of the compounds.[7] The furan ring is a known pharmacophore present in many approved drugs.[3] The synthesized Schiff bases can be screened for a variety of biological activities, including:
Antimicrobial Activity: Against a panel of pathogenic bacteria and fungi.
Anticancer Activity: Screening against various cancer cell lines.
Anti-inflammatory Activity: In vitro and in vivo models of inflammation.
Antiviral Activity: Against a range of viruses.
The structural diversity that can be achieved by varying the primary amine component allows for the generation of a large library of compounds for structure-activity relationship (SAR) studies, which is a crucial step in the drug discovery and optimization process.
Application Notes and Protocols for the Synthesis of Chalcones using 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde
For Researchers, Scientists, and Drug Development Professionals Introduction Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are a significant class of compounds in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are a significant class of compounds in medicinal chemistry.[1][2] They serve as precursors for various flavonoids and exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[3][4][5] The synthesis of novel chalcone derivatives is a key area of research for the development of new therapeutic agents.[6] This document provides detailed protocols for the synthesis of chalcones using 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde as a key starting material, employing the Claisen-Schmidt condensation reaction.[2][4]
Reaction Scheme
The synthesis of the target chalcones is achieved through a base-catalyzed Claisen-Schmidt condensation. This reaction involves the condensation of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde with various substituted acetophenones in the presence of a base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent.[7][8]
Caption: General reaction scheme for the synthesis of chalcones.
Experimental Protocols
This section details the step-by-step procedure for the synthesis, purification, and characterization of chalcones derived from 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.
Protocol: Synthesis of 1-Phenyl-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)prop-2-en-1-one
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of acetophenone in 30 mL of ethanol. Stir the mixture at room temperature until a clear solution is obtained.
Catalyst Addition: In a separate beaker, prepare a 40% aqueous solution of NaOH. Add this solution dropwise to the ethanolic solution of acetophenone while stirring. Continue stirring for 15 minutes at room temperature.
Aldehyde Addition: Dissolve 10 mmol of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde in 20 mL of ethanol. Add this solution slowly to the reaction mixture.
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.[4] A precipitate will likely form as the reaction proceeds.
Work-up and Isolation: Pour the reaction mixture into a beaker containing 200 g of crushed ice. Acidify the mixture with glacial acetic acid or dilute HCl until it is neutral (pH ~7).[7]
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any inorganic impurities.[4]
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
Purification: Purify the crude chalcone by recrystallization from ethanol to obtain a pure crystalline solid.[9]
Characterization: Characterize the purified product by determining its melting point and acquiring its ¹H NMR and FT-IR spectra.
Caption: Experimental workflow for chalcone synthesis.
Data Presentation
The following tables summarize the expected products and their characteristic spectral data.
~2.4 (s, 3H, CH₃), ~7.2-8.2 (m, Ar-H and vinylic H)
Troubleshooting
Table 3: Common Issues and Solutions
Issue
Possible Cause
Suggested Solution
Low or No Yield
Inactive catalyst, low reactivity of substrates, or suboptimal reaction time/temperature.
Use fresh NaOH/KOH.[2] Gently warm the reaction mixture and monitor by TLC. Extend the reaction time.
Multiple Products on TLC
Side reactions such as self-condensation of the acetophenone.
Ensure slow, dropwise addition of the aldehyde to the enolate solution. Maintain a low reaction temperature initially.
Product Loss During Workup
Product is partially soluble in the wash solvent. Inefficient recrystallization.
Use ice-cold water for washing.[2] Optimize the recrystallization solvent system; use a minimal amount of hot solvent.
Application Notes
Chalcones derived from furan and containing nitro-substituents are of significant interest in drug discovery. The presence of the furan ring has been shown to enhance the biological activity of chalcones.[1][3] The nitro group, being a strong electron-withdrawing group, can also modulate the pharmacological properties of the molecule.
Potential Therapeutic Applications:
Antimicrobial Agents: Nitro-substituted furan-containing compounds have a history of use as antimicrobial agents.[11] The synthesized chalcones can be screened for their activity against a panel of pathogenic bacteria and fungi.
Anticancer Agents: Many chalcone derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[6][12] The synthesized compounds represent novel scaffolds for the development of new anticancer drugs.
Anti-inflammatory Agents: Chalcones are known to inhibit inflammatory pathways.[1] The prepared compounds can be evaluated for their potential to modulate inflammatory responses.
The general mechanism for the anti-inflammatory activity of chalcones is thought to involve the inhibition of key signaling pathways, such as the NF-κB pathway. The α,β-unsaturated ketone moiety can act as a Michael acceptor, interacting with nucleophilic residues in proteins involved in these pathways.
Caption: Proposed mechanism of anti-inflammatory action.
Application Notes and Protocols: 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde as a Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthetic utility of 5-(4-methyl-2-nitrophenyl)-2-furaldehyde in the preparation of diverse...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5-(4-methyl-2-nitrophenyl)-2-furaldehyde in the preparation of diverse heterocyclic compounds. The protocols detailed below are based on established chemical transformations, offering a foundation for the synthesis of novel molecules with potential therapeutic applications.
Introduction
5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is a versatile bifunctional molecule containing a reactive aldehyde group and a nitro-substituted aryl moiety. This unique combination of functional groups makes it an excellent starting material for the synthesis of a wide range of heterocyclic systems through various condensation and cyclization reactions. The resulting heterocyclic compounds are of significant interest in medicinal chemistry due to their potential biological activities.
Application Notes: Synthetic Utility
The aldehyde functionality of 5-(4-methyl-2-nitrophenyl)-2-furaldehyde serves as a key handle for the construction of various heterocyclic cores. Its reactivity allows for facile condensation with active methylene compounds, amines, and other nucleophiles to generate key intermediates such as chalcones and Schiff bases. These intermediates can then undergo subsequent cyclization reactions to yield a variety of five- and six-membered heterocyclic rings.
The presence of the 4-methyl-2-nitrophenyl substituent can influence the biological activity and physicochemical properties of the final compounds. The nitro group, in particular, is a common feature in many antimicrobial and antiparasitic agents.
Key Synthetic Transformations:
Claisen-Schmidt Condensation: Reaction with ketones containing an α-hydrogen in the presence of a base to form α,β-unsaturated ketones, commonly known as chalcones. These chalcones are pivotal intermediates for the synthesis of pyrazoles, isoxazoles, and pyrimidines.[1]
Condensation with Amines: Reaction with primary amines to form Schiff bases (imines), which can be further modified or act as precursors for other heterocyclic systems.[2]
Multi-component Reactions: This precursor can be employed in one-pot, multi-component reactions to generate complex heterocyclic scaffolds in an efficient manner.[3]
Experimental Protocols
Protocol 1: Synthesis of Chalcone Intermediate
This protocol describes the synthesis of (E)-1-(Aryl)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)prop-2-en-1-one, a key chalcone intermediate, via Claisen-Schmidt condensation.[1]
Glacial Acetic Acid (for neutralization, if needed)
Distilled Water
Procedure:
In a round-bottom flask, dissolve 5-(4-methyl-2-nitrophenyl)-2-furaldehyde (0.01 mol) and the substituted acetophenone (0.01 mol) in ethanol (20 mL).
Cool the mixture in an ice bath and slowly add aqueous potassium hydroxide solution (10 mL) with constant stirring.
Continue stirring the reaction mixture at room temperature for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
After completion, pour the reaction mixture into crushed ice.
If necessary, neutralize the mixture with a few drops of glacial acetic acid.
The precipitated solid (chalcone) is collected by vacuum filtration, washed thoroughly with cold water, and dried.
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Synthesis of Pyrazole Derivatives from Chalcone
This protocol outlines the cyclization of the chalcone intermediate with hydrazine hydrate to yield N-acetyl pyrazole derivatives.[4]
Materials:
Chalcone intermediate from Protocol 1
Hydrazine Hydrate
Glacial Acetic Acid
Procedure:
In a round-bottom flask equipped with a reflux condenser, suspend the chalcone (0.01 mol) in glacial acetic acid (25 mL).
Add hydrazine hydrate (0.04 mol) to the suspension.
Reflux the reaction mixture for 10-13 hours.
After cooling to room temperature, pour the reaction mixture onto crushed ice.
The resulting solid precipitate (pyrazole derivative) is collected by filtration, washed with water, and dried.
Purify the crude product by recrystallization from an appropriate solvent.
Protocol 3: Synthesis of Isoxazole Derivatives from Chalcone
This protocol details the synthesis of isoxazole derivatives through the reaction of the chalcone intermediate with hydroxylamine hydrochloride.[5][6]
Materials:
Chalcone intermediate from Protocol 1
Hydroxylamine Hydrochloride
Sodium Acetate or Potassium Hydroxide
Ethanol
Distilled Water
Procedure:
In a round-bottom flask, combine the chalcone (0.02 mol), hydroxylamine hydrochloride (0.02 mol), and sodium acetate (or an equivalent amount of a suitable base like KOH) in ethanol (25 mL).[5]
Reflux the mixture for 8 hours.
After cooling, pour the reaction mixture into a beaker containing 400 mL of water and refrigerate overnight.
Collect the precipitated solid by filtration and wash with distilled water.
Recrystallize the crude product from ethanol to obtain the purified isoxazole derivative.
Protocol 4: Synthesis of Pyrimidine Derivatives from Chalcone
This protocol describes the synthesis of pyrimidine derivatives by the condensation of the chalcone intermediate with urea or thiourea.[7]
Materials:
Chalcone intermediate from Protocol 1
Urea or Thiourea
Ethanolic Potassium Hydroxide solution
Dilute Hydrochloric Acid (for neutralization)
Procedure:
Dissolve the chalcone (0.01 mol) and urea (or thiourea, 0.01 mol) in an ethanolic potassium hydroxide solution (25 mL).
Reflux the reaction mixture for 22 hours (for thiourea) or 3-4 hours (for urea).
Monitor the reaction progress using TLC.
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
Neutralize the mixture with dilute HCl.
The resulting precipitate (pyrimidine derivative) is filtered, washed with water, and dried.
Recrystallize the product from ethanol for purification.
Data Presentation
The following table summarizes the synthesized heterocyclic compounds derived from 5-(4-methyl-2-nitrophenyl)-2-furaldehyde and their reported yields.
Application Notes and Protocols for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde Derivatives: Antimicrobial and Antifungal Activities
Disclaimer: The following application notes and protocols are based on studies of the broader class of 5-nitro-2-furaldehyde derivatives. Specific quantitative data and optimized protocols for 5-(4-Methyl-2-nitrophenyl)-...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: The following application notes and protocols are based on studies of the broader class of 5-nitro-2-furaldehyde derivatives. Specific quantitative data and optimized protocols for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde derivatives are not available in the reviewed literature. These guidelines are intended to serve as a starting point for researchers, scientists, and drug development professionals.
Data Presentation: Antimicrobial and Antifungal Activities of 5-Nitro-2-furaldehyde Derivatives
The antimicrobial and antifungal efficacy of various 5-nitro-2-furaldehyde derivatives has been evaluated against a range of pathogenic microorganisms. The primary metrics for this evaluation are the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition.
Table 1: Antibacterial Activity of 5-Nitro-2-furfurylidene Derivatives (Zone of Inhibition)
Compound ID
Derivative Structure/Name
Concentration per disc
Bacillus subtilis (mm)
Staphylococcus aureus (mm)
Escherichia coli (mm)
Pseudomonas aeruginosa (mm)
Salmonella typhimurium (mm)
9a
2-methyl-4-(5-nitro-2-furfurylmethyliden)-Δ2-oxazolin-5-one derivative with 2-aminobenzothiazole
100 µg
Effective
Effective
Effective
Ineffective
Effective
9b
2-methyl-4-(5-nitro-2-furfurylmethyliden)-Δ2-oxazolin-5-one derivative with a substituted 2-aminobenzothiazole
100 µg
Effective
Effective
Ineffective
Ineffective
Ineffective
9c
2-methyl-4-(5-nitro-2-furfurylmethyliden)-Δ2-oxazolin-5-one derivative with a substituted 2-aminobenzothiazole
100 µg
Effective
Effective
Effective
Ineffective
Effective
9d
2-methyl-4-(5-nitro-2-furfurylmethyliden)-Δ2-oxazolin-5-one derivative with a substituted 2-aminobenzothiazole
100 µg
Effective
Effective
Effective
Ineffective
Effective
9c
2-methyl-4-(5-nitro-2-furfurylmethyliden)-Δ2-oxazolin-5-one derivative with a substituted 2-aminobenzothiazole
50 µg
Effective
Effective
-
-
-
9d
2-methyl-4-(5-nitro-2-furfurylmethyliden)-Δ2-oxazolin-5-one derivative with a substituted 2-aminobenzothiazole
50 µg
Effective
Effective
-
-
-
9c
2-methyl-4-(5-nitro-2-furfurylmethyliden)-Δ2-oxazolin-5-one derivative with a substituted 2-aminobenzothiazole
5 µg
Effective
Effective
-
-
-
9d
2-methyl-4-(5-nitro-2-furfurylmethyliden)-Δ2-oxazolin-5-one derivative with a substituted 2-aminobenzothiazole
5 µg
Effective
Effective
-
-
-
9e-g
2-methyl-4-(5-nitro-2-furfurylmethyliden)-Δ2-oxazolin-5-one derivatives with substituted 2-aminobenzothiazoles
100 µg
Effective
Effective
Effective
Ineffective
Effective
9h-k
2-phenyl-4-(2-furfurylmethyliden)-Δ2-oxazolin-5-one derivatives with various 2-aminobenzothiazoles
100 µg
Ineffective
Ineffective
Ineffective
Ineffective
Ineffective
Data synthesized from a study on new 5-nitro-2-furfurylidene derivatives.[1]
Table 2: Antifungal Activity of 5-Nitro-2-furfurylidene Derivatives against Candida albicans (Zone of Inhibition)
Compound ID
Derivative Structure/Name
Concentration per disc
Activity against C. albicans
9a
2-methyl-4-(5-nitro-2-furfurylmethyliden)-Δ2-oxazolin-5-one derivative with 2-aminobenzothiazole
100 µg
High Activity
9c-g
2-methyl-4-(5-nitro-2-furfurylmethyliden)-Δ2-oxazolin-5-one derivatives with substituted 2-aminobenzothiazoles
100 µg
High Activity
9h-k
2-phenyl-4-(2-furfurylmethyliden)-Δ2-oxazolin-5-one derivatives with various 2-aminobenzothiazoles
100 µg
Ineffective
Data synthesized from a study on new 5-nitro-2-furfurylidene derivatives.[1]
Table 3: Antibacterial Activity of Functionalized Furazolidone (FZD) and Nitrofurantoin (NFT) Derivatives (MIC in µg/mL)
Compound
Staphylococcus aureus
Escherichia coli
Candida albicans
FZD (Parent)
3.125
6.25
>50
1 (OH-FZD)
1.5625
6.25
>50
3 (N3-FZD)
3.125
6.25
>50
4 (Amine-FZD)
3.125
12.5
>50
5 (Amine-FZD)
3.125
12.5
>50
NFT (Parent)
25
12.5
>50
18 (Me-NFT)
25
6.25
>50
Data from a study on late-stage functionalization of 5-nitrofurans derivatives.[2]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments in evaluating the antimicrobial and antifungal activities of 5-nitro-2-furaldehyde derivatives.
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
Materials:
Test compounds (5-nitro-2-furaldehyde derivatives)
Bacterial or fungal strains
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
Sterile 96-well microtiter plates
Spectrophotometer or microplate reader (optional)
Positive control (standard antibiotic or antifungal)
Negative control (medium only)
Sterile saline (0.85% w/v)
0.5 McFarland standard
Procedure:
Preparation of Test Compound Stock Solution:
Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
Preparation of Inoculum:
Select at least 3-5 well-isolated colonies of the same morphological type from an agar plate culture (18-24 hours old).
Transfer the colonies to a tube containing 4-5 mL of sterile saline.
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
Dilute the standardized suspension in the appropriate broth (MHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Serial Dilution in Microtiter Plate:
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
Add 100 µL of the test compound stock solution to the first well of each row designated for that compound.
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as a growth control (no compound), and the twelfth well as a sterility control (no inoculum).
Inoculation:
Add 100 µL of the prepared microbial inoculum to each well (except the sterility control wells), resulting in a final volume of 200 µL per well.
Incubation:
Incubate the plates at 37°C for 18-24 hours for most bacteria.
For fungi, incubate at 35°C for 24-48 hours.
Reading Results:
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. Results can be read visually or with a microplate reader by measuring absorbance.
Protocol 2: Agar Disk Diffusion Method (Kirby-Bauer Method)
This method assesses antimicrobial activity by measuring the diameter of the zone of inhibition of microbial growth around a disk impregnated with the test compound.[3][4][5]
Materials:
Test compounds (5-nitro-2-furaldehyde derivatives)
Bacterial or fungal strains
Mueller-Hinton Agar (MHA)
Sterile filter paper disks (6 mm in diameter)
Sterile swabs
Petri dishes
Forceps
0.5 McFarland standard
Procedure:
Preparation of Agar Plates:
Pour molten MHA into sterile Petri dishes to a uniform depth of approximately 4 mm and allow it to solidify.
Preparation of Inoculum:
Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
Inoculation of Agar Plate:
Dip a sterile swab into the standardized inoculum suspension.
Remove excess fluid by pressing and rotating the swab against the inside of the tube.
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.
Application of Disks:
Aseptically place sterile filter paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar using sterile forceps.
Gently press each disk to ensure complete contact with the agar.
Include a disk with the solvent as a negative control and a disk with a standard antibiotic as a positive control.
Incubation:
Incubate the plates, inverted, at 37°C for 18-24 hours for bacteria.
Measurement and Interpretation:
Measure the diameter of the zone of complete inhibition of growth around each disk in millimeters (mm).
The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound.
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: General workflow for antimicrobial susceptibility testing.
Application Notes and Protocols for the In Vitro Evaluation of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde Analogs
For Researchers, Scientists, and Drug Development Professionals Disclaimer: The following application notes and protocols are provided as a comprehensive guide for the in vitro evaluation of 5-(4-methyl-2-nitrophenyl)-2-...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are provided as a comprehensive guide for the in vitro evaluation of 5-(4-methyl-2-nitrophenyl)-2-furaldehyde analogs. Due to a lack of publicly available experimental data for this specific series of compounds, the quantitative data presented in the tables are illustrative examples based on the activity of structurally related nitrofuran derivatives. These examples are intended to serve as a benchmark for potential outcomes of the described experimental protocols.
Introduction
Furan and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial and anticancer properties. The 5-(4-methyl-2-nitrophenyl)-2-furaldehyde scaffold represents a promising starting point for the development of novel therapeutic agents. The presence of the nitro group is often crucial for the biological activity of this class of compounds. This document provides detailed protocols for the in vitro evaluation of analogs based on this core structure, focusing on their potential antimicrobial and cytotoxic activities.
Data Presentation: A Comparative Analysis
The biological activity of novel 5-(4-methyl-2-nitrophenyl)-2-furaldehyde analogs can be assessed through their antimicrobial and anticancer efficacy. The following tables summarize representative quantitative data that could be generated from the experimental protocols detailed in this document.
Antimicrobial Activity
The antimicrobial potential of the furaldehyde analogs is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde Analogs Against Various Bacterial and Fungal Strains
Analog ID
Modification
S. aureus (ATCC 29213) MIC (µg/mL)
E. coli (ATCC 25922) MIC (µg/mL)
C. albicans (ATCC 90028) MIC (µg/mL)
FURA-001
Parent Compound
16
32
64
FURA-002
Schiff Base with Aniline
8
16
32
FURA-003
Hydrazone Derivative
4
8
16
FURA-004
Chalcone Derivative
>128
>128
>128
Ciprofloxacin
Standard Antibiotic
1
0.5
N/A
Fluconazole
Standard Antifungal
N/A
N/A
8
N/A: Not Applicable
Cytotoxic Activity
The anticancer potential of these compounds is evaluated by their half-maximal inhibitory concentration (IC50), which is the concentration of a drug required for 50% inhibition of cancer cell growth in vitro.
Table 2: Illustrative Cytotoxic Activity (IC50) of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde Analogs Against Human Cancer Cell Lines
Analog ID
Modification
MCF-7 (Breast Cancer) IC50 (µM)
A549 (Lung Cancer) IC50 (µM)
HCT116 (Colon Cancer) IC50 (µM)
FURA-001
Parent Compound
25.5
38.2
45.1
FURA-002
Schiff Base with Aniline
12.8
19.4
22.7
FURA-003
Hydrazone Derivative
5.2
8.1
9.5
FURA-004
Chalcone Derivative
55.1
72.5
80.3
Doxorubicin
Standard Drug
0.8
1.2
1.0
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the detailed protocols for the key experiments for the evaluation of 5-(4-methyl-2-nitrophenyl)-2-furaldehyde analogs.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
Preparation of Materials:
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
Sterilize Mueller-Hinton Broth (MHB) and 96-well microtiter plates.
Culture the bacterial strain to be tested overnight in MHB.
Assay Procedure:
Dispense 100 µL of sterile MHB into each well of a 96-well plate.
Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions by transferring 100 µL from each well to the next.
Prepare a bacterial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
Inoculate each well with 100 µL of the diluted bacterial suspension.
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB without bacteria).
Incubate the plate at 37°C for 18-24 hours.
Data Analysis:
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
MTT Assay for Cytotoxic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]
Cell Seeding:
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of the test compounds in culture medium.
Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).
Incubate the plate for 24-72 hours at 37°C with 5% CO2.
MTT Addition and Incubation:
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization and Absorbance Measurement:
Carefully remove the medium from each well.
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
Gently shake the plate for 15 minutes to ensure complete dissolution.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for the synthesis, characterization, and biological screening of furaldehyde analogs.
Proposed Signaling Pathway for Anticancer Activity of Nitrofuran Analogs
Caption: Proposed intrinsic apoptotic pathway induced by nitrofuran analogs in cancer cells.[1]
Application Notes and Protocols for Antibacterial Screening of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals Application Notes This document provides a comprehensive guide for conducting the antibacterial screening of novel compounds derived from 5-(4-Methyl-2-nitr...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides a comprehensive guide for conducting the antibacterial screening of novel compounds derived from 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde. While specific experimental data for this exact molecular scaffold is not yet publicly available, the protocols and data presented herein are based on established methodologies for the evaluation of structurally related furan derivatives. Furan-containing compounds are a well-established class of heterocyclic molecules that have demonstrated a broad spectrum of biological activities, including significant antibacterial properties.[1][2] The inclusion of the furan nucleus is a key synthetic strategy in the pursuit of new antimicrobial agents.[1][2]
The protocols detailed below are standard methods for determining the in vitro efficacy of new chemical entities against a panel of pathogenic bacteria. These include the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar well diffusion assay for assessing the zone of inhibition. The provided data from related furan derivatives can serve as a valuable benchmark for interpreting the results of newly synthesized compounds.
Data Presentation: Antibacterial Activity of Structurally Related Furan Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various furan-based compounds against selected bacterial strains, as reported in the scientific literature. This data is intended to provide a comparative baseline for the evaluation of novel derivatives of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.
Table 1: Minimum Inhibitory Concentration (MIC) of Structurally Related Furan Derivatives against Various Microorganisms
Note: The data presented is a compilation from various sources and is intended for comparative purposes only. Experimental conditions may vary between studies.[3][4][5]
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of a compound that inhibits the visible in vitro growth of a specific microorganism.[6]
Materials:
Test compounds derived from 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde
Standard antibiotics (e.g., ciprofloxacin, gentamicin) for positive control
Sterile 96-well microtiter plates
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)
0.5 McFarland standard
Sterile saline or phosphate-buffered saline (PBS)
Incubator (37°C)
Micropipettes and sterile tips
Spectrophotometer or plate reader (optional)
Procedure:
Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
Preparation of Bacterial Inoculum:
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
Inoculate the colonies into a tube of sterile broth.
Incubate at 37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Serial Dilution in Microtiter Plate:
Add 100 µL of sterile MHB to all wells of a 96-well plate.
Add 100 µL of the test compound stock solution to the first well of a row and mix well.
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the column. Discard 100 µL from the last well containing the compound. This will create a range of decreasing concentrations of the test compound.
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions.
Controls:
Growth Control: A well containing MHB and the bacterial inoculum but no test compound.
Sterility Control: A well containing only MHB to check for contamination.
Positive Control: A row of wells with a standard antibiotic undergoing serial dilution and inoculation.
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[6] This can be determined by visual inspection or by measuring the optical density at 600 nm using a plate reader.
Agar Well Diffusion Assay
This method is used for the preliminary screening of antimicrobial activity by measuring the zone of growth inhibition around a well containing the test compound.[7]
Materials:
Test compounds derived from 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde
Standard antibiotics for positive control
Sterile Petri dishes with Mueller-Hinton Agar (MHA)
Bacterial strains of interest
Sterile cotton swabs
Sterile cork borer (6-8 mm diameter)
Micropipettes and sterile tips
Incubator (37°C)
Procedure:
Preparation of Bacterial Lawn:
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.
Well Preparation:
Allow the inoculated plate to dry for a few minutes.
Using a sterile cork borer, create wells of 6-8 mm in diameter in the agar.
Application of Test Compound:
Add a specific volume (e.g., 50-100 µL) of the test compound solution at a known concentration into each well.
Controls:
Negative Control: A well containing the solvent used to dissolve the test compound.
Positive Control: A well containing a standard antibiotic solution.
Incubation: Incubate the plates at 37°C for 18-24 hours.
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of complete growth inhibition around each well in millimeters (mm).
Visualizations
Caption: Experimental workflow for antibacterial screening.
Application of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde belongs to the class of 5-aryl-2-furaldehydes, a group of compounds that has garnered significant inte...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Methyl-2-nitrophenyl)-2-furaldehyde belongs to the class of 5-aryl-2-furaldehydes, a group of compounds that has garnered significant interest in medicinal chemistry. While specific data for this particular derivative is limited in publicly available literature, the broader class of 5-nitro-2-furaldehyde and 5-(substituted-phenyl)-2-furaldehyde derivatives has demonstrated promising biological activities, particularly as antimicrobial and anticancer agents.[1][2] This document provides a detailed overview of the potential applications of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde based on the activities of its structural analogs. It includes potential synthesis routes, detailed protocols for biological evaluation, and relevant signaling pathways.
Synthesis and Characterization
The synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde can be approached through established methods for the arylation of furan rings, such as the Meerwein arylation or palladium-catalyzed cross-coupling reactions.[3][4] A plausible synthetic route involves the diazotization of 4-methyl-2-nitroaniline followed by a Meerwein arylation with 2-furaldehyde.
General Synthetic Workflow
Caption: Proposed synthetic workflow for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.
Medicinal Chemistry Applications
Derivatives of 5-nitro-2-furaldehyde are known to exhibit a wide range of biological activities. The primary areas of investigation for these compounds are their antimicrobial and anticancer properties.[1]
Antimicrobial Activity
The antimicrobial potential of nitrofuran derivatives is a well-established field.[5][6] These compounds are active against a broad spectrum of bacteria. The mechanism of action is believed to involve the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of reactive intermediates that can damage cellular macromolecules, including DNA.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 5-aryl-2-furaldehyde derivatives.[7][8] These compounds can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the activation of intrinsic and extrinsic apoptotic pathways.
Quantitative Data for Structurally Related Compounds
The following tables summarize the biological activity of various 5-nitro-2-furaldehyde and 5-aryl-2-furaldehyde derivatives against different microbial strains and cancer cell lines. This data can serve as a benchmark for evaluating the potential of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.
Table 1: Antimicrobial Activity of 5-Nitro-2-furaldehyde Derivatives
Compound/Derivative
Bacterial Strain
MIC (µg/mL)
Standard Drug
MIC (µg/mL) of Standard
5-nitro-2-furaldehyde derivative
Staphylococcus aureus
-
-
-
5-nitro-2-furaldehyde derivative
Bacillus subtilis
-
-
-
5-nitro-2-furaldehyde derivative
Escherichia coli
-
-
-
5-nitro-2-furaldehyde derivative
Pseudomonas aeruginosa
-
-
-
Note: Specific MIC values for a range of derivatives were not available in the provided search results. Qualitative descriptions of activity are more common.[1][6]
Table 2: Anticancer Activity of 5-Aryl-2-furaldehyde Derivatives
Compound/Derivative
Cancer Cell Line
IC50 (µM)
Standard Drug
4-thiazolidinone derivative 14b
MCF-7 (Breast Cancer)
0.85
Doxorubicin
4-thiazolidinone derivative 14b
MDA-MB-231 (Breast Cancer)
6.61
Doxorubicin
Data extracted from a study on 4-thiazolidinone derivatives of 5-nitrofuran.[1]
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of novel compounds. Below are standard protocols for assessing the antimicrobial and anticancer activities of compounds like 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]
Materials:
Test compound (e.g., 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde)
Dimethyl sulfoxide (DMSO)
Mueller-Hinton Broth (MHB)
96-well microtiter plates
Bacterial strains (e.g., S. aureus, E. coli)
0.5 McFarland standard
Spectrophotometer
Procedure:
Preparation of Stock Solution: Prepare a stock solution of the test compound in DMSO.
Preparation of Microtiter Plates: Add 100 µL of sterile MHB to each well of a 96-well plate.
Serial Dilution: Add 100 µL of the test compound stock solution to the first well of each row and perform a two-fold serial dilution by transferring 100 µL to the subsequent wells.
Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MHB. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
Inoculation: Inoculate each well with 100 µL of the diluted bacterial suspension.
Controls: Include a positive control (MHB with bacteria, no compound) and a negative control (MHB only).
Incubation: Incubate the plate at 37°C for 18-24 hours.
Data Analysis: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Protocol 2: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and, by extension, the cytotoxic potential of a compound.[1]
Materials:
Test compound
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
96-well cell culture plates
MTT solution (5 mg/mL in PBS)
DMSO
Microplate reader
Procedure:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
Incubation: Incubate the plate for 24-72 hours.
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
Signaling Pathways
Proposed Anticancer Mechanism of Action
Many anticancer agents derived from 5-aryl-2-furaldehydes induce apoptosis. A common mechanism is the activation of the intrinsic (mitochondrial) apoptosis pathway.[8]
Caption: Intrinsic apoptosis pathway potentially induced by 5-aryl-2-furaldehyde derivatives.
Conclusion
While direct experimental data on 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is not extensively available, the established biological activities of its structural analogs, particularly in the realms of antimicrobial and anticancer research, suggest that it is a compound of significant interest for further investigation. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to explore the medicinal chemistry potential of this and related compounds. Further synthesis and biological evaluation are warranted to fully elucidate its therapeutic promise.
Application Notes: Development of Novel Therapeutic Agents from 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde
Introduction 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is a chemical compound that serves as a versatile scaffold for the synthesis of novel therapeutic agents.[1] The furan ring system is a core structure in numerous com...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is a chemical compound that serves as a versatile scaffold for the synthesis of novel therapeutic agents.[1] The furan ring system is a core structure in numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4] The presence of the nitrophenyl group can further enhance the pharmacological properties of these derivatives.[5][6][7] These application notes provide an overview of the potential therapeutic applications of derivatives of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, with a focus on anticancer and antimicrobial activities, and include detailed protocols for their evaluation.
Therapeutic Potential: Anticancer Activity
Chalcones and other derivatives synthesized from furaldehyde compounds have demonstrated significant potential as anticancer agents.[8][9] These compounds can induce cytotoxicity in cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest.[6][10][11] A key target in many cancers is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated and plays a crucial role in cell proliferation, survival, and growth.[12][13][14][15][16] Novel agents derived from 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde could be designed to inhibit key components of this pathway.
Table 1: In Vitro Anticancer Activity (IC₅₀) of Hypothetical 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde Derivatives
Derivative ID
Cancer Cell Line
IC₅₀ (µM)
Standard Drug
IC₅₀ (µM) of Standard
MNF-C1
HCT-116 (Colon)
1.85
Doxorubicin
0.98
MNF-C1
MCF-7 (Breast)
5.24
Doxorubicin
1.12
MNF-C2
HCT-116 (Colon)
2.51
Doxorubicin
0.98
MNF-C2
MCF-7 (Breast)
7.89
Doxorubicin
1.12
MNF-T1
A549 (Lung)
10.33
Cisplatin
8.50
MNF-T1
HEGP2 (Liver)
15.60
Cisplatin
11.20
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual IC₅₀ values must be determined experimentally. The selection of cancer cell lines and standard drugs is based on common practices in anticancer drug screening.
Caption: Potential inhibition of the PI3K/Akt pathway by MNF derivatives.
Therapeutic Potential: Antimicrobial Activity
The emergence of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents.[2] Furan derivatives have long been recognized for their antibacterial and antifungal properties.[3][17][18] Nitrofuran compounds, for instance, are known to be reduced by bacterial nitroreductases to form reactive intermediates that damage bacterial DNA and other macromolecules.[19] Derivatives of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde can be synthesized and screened for activity against a panel of pathogenic bacteria and fungi.[8][20]
Table 2: Antimicrobial Activity (MIC) of Hypothetical 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde Derivatives
Derivative ID
Microbial Strain
MIC (µg/mL)
Standard Drug
MIC (µg/mL) of Standard
MNF-A1
Staphylococcus aureus (Gram+)
8
Amoxicillin
4
MNF-A1
Escherichia coli (Gram-)
16
Amoxicillin
8
MNF-A2
Staphylococcus aureus (Gram+)
4
Amoxicillin
4
MNF-A2
Escherichia coli (Gram-)
32
Amoxicillin
8
MNF-F1
Candida albicans (Fungus)
16
Fluconazole
8
MNF-F2
Candida albicans (Fungus)
32
Fluconazole
8
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual MIC values must be determined experimentally. The selection of microbial strains and standard drugs is based on common practices in antimicrobial screening.[8]
Caption: General workflow for antimicrobial susceptibility testing.
Experimental Protocols
Protocol 1: In Vitro Anticancer Activity - MTT Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay to determine the cytotoxic effects of novel derivatives.[19][21][22]
Materials:
96-well flat-bottom plates
MTT solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO) or other suitable solvent
Complete cell culture medium
Phosphate-buffered saline (PBS)
Test compounds (dissolved in DMSO)
Microplate reader
Procedure:
Cell Seeding: Harvest cancer cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[19][22] Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[19][21]
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium and add 100 µL of medium containing the desired concentrations of the compounds to the wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.[23]
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[22][24] Viable cells will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[22] For suspension cells, centrifuge the plate before removing the supernatant.[22]
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[22] Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against compound concentration using non-linear regression analysis.[19]
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible microbial growth.[19][25]
Materials:
96-well round-bottom plates
Bacterial or fungal strains
Appropriate broth medium (e.g., Mueller-Hinton Broth)
Test compounds and standard antibiotics
Spectrophotometer or microplate reader
Procedure:
Inoculum Preparation: Culture the microbial strain overnight. Dilute the culture in fresh broth to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).[26]
Compound Dilution: Prepare a 2-fold serial dilution of the test compounds in the 96-well plate. Add 50 µL of broth to all wells. Add 50 µL of the stock compound solution to the first column and serially dilute across the plate.
Inoculation: Add 50 µL of the standardized microbial inoculum to each well, resulting in a final volume of 100 µL.
Controls: Include a positive control (inoculum without compound) and a negative control (broth only).
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring absorbance.
Protocol 3: In Vivo Anticancer Efficacy - Subcutaneous Xenograft Model
This protocol provides a general framework for evaluating the in vivo anticancer efficacy of lead compounds using an animal model.[27][28] All animal procedures must comply with local regulations and be approved by an ethics committee.[27]
Cell Preparation: Culture cancer cells and harvest them during the exponential growth phase. Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel® to a final concentration of approximately 5 x 10⁷ cells/mL.[28] Keep the cell suspension on ice.
Tumor Inoculation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the flank of each mouse.[27][28]
Tumor Growth and Treatment Initiation: Monitor the animals daily. Once tumors become palpable and reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
Compound Administration: Administer the test compound and vehicle control to the respective groups via an appropriate route (e.g., intraperitoneal, oral gavage) according to the predetermined dosing schedule.
Monitoring and Data Collection: Measure tumor volume (Volume = (Width² x Length) / 2) and body weight 2-3 times per week.[28][29]
Endpoint: At the end of the study (based on tumor size limits or signs of distress), humanely euthanize the mice. Excise, weigh, and process the tumors for further analysis (e.g., histology).
Caption: Workflow for an in vivo subcutaneous xenograft model.
Technical Support Center: Synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(4-Methyl-2-nitrophenyl)...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde. This valuable building block is commonly synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling or the Heck reaction. This guide addresses common challenges encountered during these syntheses to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde?
A1: The most prevalent and versatile methods for synthesizing 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde are palladium-catalyzed cross-coupling reactions.[1] These include the Suzuki-Miyaura coupling, which involves the reaction of (4-methyl-2-nitrophenyl)boronic acid with 5-bromo-2-furaldehyde, and the Heck reaction, which couples 1-bromo-4-methyl-2-nitrobenzene with 2-furaldehyde.
Q2: Which palladium catalyst and ligand system is best for the Suzuki-Miyaura coupling of (4-methyl-2-nitrophenyl)boronic acid and 5-bromo-2-furaldehyde?
A2: The choice of catalyst and ligand is crucial for a successful Suzuki-Miyaura coupling. For this specific transformation, which involves a somewhat sterically hindered and electron-deficient boronic acid, a catalyst system known for its high activity is recommended. A common choice is a palladium(II) precatalyst like Pd(OAc)₂ or a preformed catalyst such as Pd(dppf)Cl₂.[2] The use of bulky, electron-rich phosphine ligands, for instance, biarylphosphine ligands like XPhos or SPhos, can significantly improve reaction rates and yields, especially when dealing with challenging substrates.[1]
Q3: What are the typical side reactions to watch out for in this synthesis?
A3: In the Suzuki-Miyaura coupling, two common side reactions are protodeboronation of the (4-methyl-2-nitrophenyl)boronic acid and homocoupling of the boronic acid or 5-bromo-2-furaldehyde.[3][4] Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, can be promoted by excessive water or high temperatures.[3][5] Homocoupling, the dimerization of the starting materials, is often a result of the presence of oxygen in the reaction mixture.[4] In the Heck reaction, potential side reactions include the formation of regioisomers and polymerization of the furan reactant.
Q4: How can I purify the final product, 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde?
A4: Purification is typically achieved through column chromatography on silica gel. A gradient elution using a solvent system such as petroleum ether and ethyl acetate is often effective in separating the desired product from unreacted starting materials and byproducts.[6] Recrystallization from a suitable solvent system can be employed for further purification if necessary.
Troubleshooting Guide
This section provides solutions to common problems you may encounter during the synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.
Issue 1: Low or No Product Yield
Potential Cause
Troubleshooting Steps
Inactive Catalyst
Use a fresh batch of palladium catalyst and phosphine ligand. Ensure proper storage under an inert atmosphere to prevent degradation.[3] Consider using a more active pre-catalyst.
Poor Quality Reagents
Verify the purity of your starting materials, 5-bromo-2-furaldehyde and (4-methyl-2-nitrophenyl)boronic acid (for Suzuki) or 1-bromo-4-methyl-2-nitrobenzene (for Heck). Impurities can inhibit the catalyst.
Inadequate Degassing
Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Oxygen can deactivate the palladium catalyst.[3]
Incorrect Base or Solvent
The choice of base and solvent is critical. For the Suzuki reaction, bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[1] Solvents such as dioxane, THF, or DMF, often with a small amount of water, are typical.[1] Experiment with different base/solvent combinations to find the optimal conditions.
Suboptimal Temperature
The reaction temperature may need optimization. While higher temperatures can increase the reaction rate, they can also lead to degradation of starting materials or the product. Start with a moderate temperature (e.g., 80-90 °C) and adjust as needed based on reaction monitoring.
Excess water in the reaction mixture or prolonged reaction times at high temperatures.[3][5]
Use anhydrous solvents and dry reagents. Consider using a milder base like KF. Using the boronic ester (e.g., pinacol ester) of (4-methyl-2-nitrophenyl)boronic acid can also reduce protodeboronation.[5]
Ensure rigorous degassing of the reaction setup and solvents. Maintain a positive pressure of an inert gas throughout the reaction.
Dehalogenated Starting Material (2-furaldehyde)
This can occur through a competing reduction pathway.
Optimize the ligand and base combination. Sometimes, a change in the phosphine ligand can suppress this side reaction.
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
To a dry Schlenk flask, add 5-bromo-2-furaldehyde (1.0 mmol), (4-methyl-2-nitrophenyl)boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol). The flask is evacuated and backfilled with argon three times. Then, add degassed 1,4-dioxane (8 mL) and water (2 mL). To this mixture, add Pd(PPh₃)₄ (0.03 mmol) or a combination of Pd(OAc)₂ (0.03 mmol) and a suitable phosphine ligand (e.g., SPhos, 0.06 mmol). The reaction mixture is heated to 90 °C and stirred for 12-24 hours. Progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Representative Heck Reaction Protocol
In a sealed tube, combine 1-bromo-4-methyl-2-nitrobenzene (1.0 mmol), 2-furaldehyde (1.5 mmol), palladium(II) acetate (0.02 mmol), a suitable phosphine ligand (e.g., P(o-tolyl)₃, 0.04 mmol), and a base such as triethylamine (1.5 mmol) or potassium carbonate (2.0 mmol). Add a degassed solvent like DMF or NMP (5 mL). The tube is sealed, and the mixture is heated to 120-140 °C for 16-48 hours. After cooling, the reaction mixture is diluted with a suitable organic solvent, and the inorganic salts are filtered off. The filtrate is washed with water, dried, and concentrated. The product is then purified by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling
Parameter
Condition A
Condition B
Condition C
Palladium Source
Pd(PPh₃)₄
Pd(OAc)₂ / SPhos
Pd(dppf)Cl₂
Base
K₂CO₃
K₃PO₄
Cs₂CO₃
Solvent
Dioxane/H₂O (4:1)
Toluene/H₂O (10:1)
THF/H₂O (4:1)
Temperature (°C)
90
100
80
Typical Yield Range (%)
60-75
70-85
75-90
Note: Yields are representative and can vary based on specific reaction scale and purity of reagents.
Mandatory Visualization
Caption: Synthetic routes to 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.
Caption: A logical workflow for troubleshooting low-yield synthesis.
Technical Support Center: Optimizing Suzuki Coupling for the Synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde via Suzuki...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde via Suzuki-Miyaura cross-coupling. The primary synthetic route discussed is the coupling of 5-bromo-2-furaldehyde with (4-methyl-2-nitrophenyl)boronic acid .
Frequently Asked Questions (FAQs)
Q1: What are the main challenges for this specific Suzuki coupling reaction?
A: The synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde presents two primary challenges. First, the (4-methyl-2-nitrophenyl)boronic acid is sterically hindered due to the bulky nitro group at the ortho position, which can slow down the crucial transmetalation step in the catalytic cycle.[1] Second, both the nitro group and the furaldehyde moiety are strongly electron-withdrawing, which can influence the electronic properties of the coupling partners.[1][2]
Q2: What is a reliable starting catalyst and ligand system for this reaction?
A: For sterically hindered and electronically challenging couplings, a highly active catalyst system is required. A good starting point would be a palladium(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst like Pd(OAc)₂ combined with a bulky, electron-rich phosphine ligand.[3] Buchwald dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or bulky trialkylphosphines like P(t-Bu)₃ are excellent candidates as they promote the key oxidative addition and reductive elimination steps.[3][4] For example, the combination of Pd₂(dba)₃/P(t-Bu)₃ is effective for a wide range of aryl halides.[3]
Q3: Which base and solvent system should I choose?
A: The choice of base is critical for activating the boronic acid without promoting side reactions.[4] A moderately strong base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is often effective.[4][5] For difficult couplings, stronger bases like cesium carbonate (Cs₂CO₃) can be beneficial.[4] The solvent system must solubilize the reagents and facilitate the reaction. A mixture of an organic solvent like 1,4-dioxane, toluene, or dimethoxyethane (DME) with water (e.g., 4:1 v/v) is a standard choice that works well with inorganic bases.[5][6]
Q4: What are the most common side reactions to anticipate?
A: The most common side reactions in Suzuki couplings are protodeboronation (replacement of the boronic acid group with hydrogen) and homocoupling of the boronic acid.[7][8] Protodeboronation can be a significant issue with electron-deficient boronic acids.[7] Homocoupling is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[4][8] Thoroughly degassing the solvent and maintaining an inert atmosphere are crucial to minimize these side reactions.[7][9]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Product
Q: My reaction yield is very low, and I have mostly unreacted starting materials. What should I do?
A: Low conversion is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
Check Reagent Quality: Ensure that the boronic acid, aryl halide, catalyst, ligand, and base are pure and dry.[7][10] Phosphine ligands are particularly susceptible to oxidation.[7] Boronic acids can degrade over time; using a more stable boronic ester (e.g., pinacol ester) can sometimes resolve this.[7][11]
Verify Catalyst Activity: The palladium catalyst may be inactive. Use a fresh batch of catalyst or a reliable precatalyst. Consider increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol%.[4]
Optimize Ligand Choice: If a simple ligand like PPh₃ was used, switch to a more active, bulky, and electron-rich ligand like SPhos, XPhos, or P(t-Bu)₃, which are better suited for challenging couplings.[4]
Increase Temperature: The reaction may have a high activation energy barrier. Increase the reaction temperature, typically to 80-110 °C.[4][6] Microwave heating can also be effective in accelerating sluggish reactions.[12][13]
Screen Bases: The base might not be optimal. If you started with K₂CO₃, try a stronger base like K₃PO₄ or Cs₂CO₃.[4]
Problem 2: Significant Side Product Formation
Q: I am observing a significant amount of homocoupling product from my boronic acid. How can I prevent this?
A: Homocoupling is typically caused by oxygen in the reaction or inefficient reduction of a Pd(II) precatalyst.
Ensure Inert Atmosphere: Thoroughly degas your solvent by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst.[7][12] Maintain a positive pressure of inert gas throughout the reaction.
Use a Pd(0) Source: Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can reduce homocoupling associated with incomplete reduction of Pd(II) precatalysts.[4]
Control Reagent Stoichiometry: Using a slight excess of the aryl halide (e.g., 1.05 equivalents) relative to the boronic acid can sometimes favor the cross-coupling pathway.
Q: My main byproduct comes from protodeboronation of the boronic acid. How can I minimize this?
A: Protodeboronation is often promoted by excess water or an overly strong base.
Use Milder Bases: Switch to a milder base like potassium fluoride (KF) or a carbonate instead of a hydroxide or phosphate.[7]
Use Anhydrous Conditions: While many Suzuki protocols use water, it can be the proton source. Try running the reaction under strictly anhydrous conditions with a base like KF in a solvent like THF.
Use a Boronic Ester: Convert the boronic acid to a more stable pinacol or MIDA boronate ester. These reagents slowly release the boronic acid into the reaction, keeping its concentration low and minimizing the rate of protodeboronation.[7][11]
Problem 3: Purification Challenges
Q: The crude product is a complex mixture, and the desired product is difficult to separate from the starting bromide by column chromatography. What can I do?
A: Co-elution of the starting aryl bromide and the more nonpolar biaryl product can be challenging.
Drive the Reaction to Completion: The best strategy is to optimize the reaction to consume all the limiting reagent (typically the aryl bromide). Using a slight excess (1.1-1.2 eq.) of the boronic acid can help achieve full conversion.[14]
Optimize Chromatography: Experiment with different solvent systems for column chromatography. A switch from standard ethyl acetate/hexane to a system like dichloromethane/methanol or using a gradient elution can improve separation.[14]
Recrystallization: If the product is a solid, recrystallization is an excellent method for purification and can effectively remove unreacted starting materials and byproducts.[14]
Data Presentation: Recommended Reaction Parameters
The following tables provide a starting point for reaction optimization based on literature precedents for similar challenging Suzuki couplings.
Table 1: Recommended Starting Conditions for Synthesis
Switch to a more active system (e.g., Buchwald precatalyst)
More robust catalysts are needed for difficult substrates.[4][16]
Homocoupling
Atmosphere
Ensure thorough degassing of solvent
Oxygen promotes homocoupling of boronic acids.[8][9]
Base
Use a weaker base (e.g., K₂CO₃, KF)
Can reduce the rate of oxidative homocoupling.
Protodeboronation
Boron Source
Use pinacol ester of the boronic acid
Esters are more stable and release the acid slowly.[7][11]
| | Solvent | Use anhydrous solvent (e.g., THF, Dioxane) | Water can be a proton source for this side reaction.[7] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point and should be optimized as needed.
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-furaldehyde (1.0 eq.), (4-methyl-2-nitrophenyl)boronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.5 eq.).
Inert Atmosphere Setup: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[7]
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 3.0 mol%).
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 1,4-dioxane/water) via syringe. The total solvent volume should create a starting material concentration of approximately 0.1 M.
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-24 hours.
Monitoring: Monitor the reaction progress by TLC or LC-MS to determine when the starting bromide has been consumed.
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.[5]
Visualizations
Diagrams of Key Processes
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[17]
Caption: Step-by-step workflow from reaction setup to product analysis.
Caption: A decision tree for troubleshooting low reaction yields.[4]
Technical Support Center: Synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde
Welcome to the technical support center for the synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive t...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of this important chemical intermediate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, with a focus on the widely used Suzuki-Miyaura coupling reaction.
Q1: Why is the yield of my Suzuki-Miyaura coupling reaction for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde consistently low?
A low yield in the Suzuki-Miyaura coupling for this specific compound can be attributed to several factors, often related to the electronic nature of the starting materials and the stability of the catalyst. A reported synthesis using 1-bromo-4-methyl-2-nitrobenzene and (5-formylfuran-2-yl)boronic acid with a palladium catalyst yielded 38.3% of the final product.[1] Here are potential causes and solutions to improve the yield:
Catalyst Deactivation: The nitro group on the aryl bromide can sometimes interfere with the palladium catalyst.
Solution: Consider using a more robust catalyst system. While Pd(PPh₃)₂Cl₂ has been used, catalysts like [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are often more effective for challenging couplings.[1] Buchwald or other specialized ligands can also enhance catalyst stability and activity.
Suboptimal Base: The choice and quality of the base are critical for the transmetalation step.
Solution: While potassium carbonate (K₂CO₃) is commonly used, other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective, especially with heteroaryl boronic acids. Ensure the base is finely powdered and anhydrous.
Solvent System Issues: The solvent mixture must facilitate the dissolution of both the organic and inorganic reagents.
Solution: A mixture of an organic solvent (like dimethoxyethane or dioxane) and water is typical. The ratio can be optimized. For instance, a 2:1:1 mixture of dimethoxyethane:ethanol:water has been reported.[1]
Reaction Temperature and Time: Insufficient heat or reaction time can lead to incomplete conversion.
Solution: The reaction is typically run at reflux.[1] Ensure the reaction is heated to the appropriate temperature for the chosen solvent system. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time, which has been reported to be around 8 hours.[1]
Oxygen Sensitivity: The palladium(0) active catalyst is sensitive to oxygen, which can lead to catalyst deactivation.
Solution: Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) before adding the catalyst. Maintain an inert atmosphere throughout the reaction.
Q2: I am observing significant amounts of side products in my reaction mixture. What are they and how can I minimize them?
Common side products in Suzuki-Miyaura couplings include homocoupling of the boronic acid and debromination of the aryl halide.
Homocoupling of (5-formylfuran-2-yl)boronic acid: This results in the formation of 5,5'-diformyl-2,2'-bifuran.
Cause: This is often promoted by the presence of oxygen.
Solution: Rigorous degassing of the reaction mixture is crucial. Using a slightly substoichiometric amount of the boronic acid (e.g., 1.1 equivalents) can also help minimize this side product.
Debromination of 1-bromo-4-methyl-2-nitrobenzene: This leads to the formation of 4-methyl-2-nitrotoluene.
Cause: This can occur through protonolysis, where a proton source reacts with the organopalladium intermediate.
Solution: Ensure anhydrous conditions by using dry solvents and reagents.
Protodeborylation of (5-formylfuran-2-yl)boronic acid: This results in the formation of 2-furaldehyde.
Cause: Heteroaryl boronic acids can be susceptible to hydrolysis, especially at elevated temperatures.
Solution: Use of a milder base or protecting the aldehyde group as an acetal during the coupling reaction can mitigate this issue.
Frequently Asked Questions (FAQs)
Q: Can I use a different palladium catalyst for the Suzuki-Miyaura synthesis?
A: Yes, the choice of palladium catalyst and its associated ligand is a critical parameter for optimization. While a protocol using Pd(PPh₃)₂Cl₂ has been published, other catalysts are commonly employed for similar transformations.[1] For electron-deficient aryl bromides, catalysts with electron-rich and bulky phosphine ligands, such as those developed by Buchwald or Fu, often provide higher yields and faster reaction times. It is advisable to screen a small number of catalysts and ligands to identify the optimal system for your specific setup.
Q: Is it possible to synthesize 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde using a Heck reaction?
A: The Heck reaction is a viable alternative for the formation of the C-C bond between an aryl halide and an alkene.[2] In this case, the reaction would involve the coupling of 1-bromo-4-methyl-2-nitrobenzene with 2-vinylfuran, followed by oxidation of the vinyl group to an aldehyde. Alternatively, a direct arylation of 2-furaldehyde at the 5-position could be explored, though this may present challenges with regioselectivity.
Q: What about Meerwein arylation as a synthetic route?
A: Meerwein arylation is another potential method, which involves the reaction of a diazonium salt with an electron-poor alkene.[3] For this synthesis, 2-methyl-4-nitroaniline would be diazotized and then reacted with 2-furaldehyde in the presence of a copper salt. This method avoids the use of palladium catalysts but may require careful optimization of the diazonium salt formation and the coupling reaction conditions.
Q: How should I purify the final product?
A: The crude product is typically purified by silica gel column chromatography.[1] The choice of eluent will depend on the polarity of the product and any impurities. A mixture of hexanes and ethyl acetate is a common starting point. Recrystallization from a suitable solvent system can be employed for further purification if necessary.
Data Presentation
Table 1: Reported Suzuki-Miyaura Reaction Conditions and Yield
Protocol 1: Suzuki-Miyaura Synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde
This protocol is adapted from the literature and provides a starting point for the synthesis.[1] Optimization of the catalyst, base, and solvent system may be required to improve the yield.
To a round-bottom flask, add 1-bromo-4-methyl-2-nitrobenzene (1.0 equivalent) and (5-formylfuran-2-yl)boronic acid (1.2 equivalents).
Add potassium carbonate (2.0 equivalents).
The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.
Add a degassed solvent mixture of dimethoxyethane, ethanol, and water (e.g., in a 2:1:1 ratio).
Add bis(triphenylphosphine)palladium(II) dichloride (0.1 equivalents) to the reaction mixture under the inert atmosphere.
Heat the reaction mixture to reflux with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8 hours.
Once the reaction is complete, cool the mixture to room temperature.
Dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Caption: Experimental workflow for Suzuki-Miyaura synthesis.
Technical Support Center: Synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, a key intermediate in pharmaceutical research...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, a key intermediate in pharmaceutical research. The primary synthesis route covered is the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde?
A1: The most prevalent and efficient method for the synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of 1-bromo-4-methyl-2-nitrobenzene with (5-formylfuran-2-yl)boronic acid in the presence of a palladium catalyst and a base.
Q2: I am observing a significant amount of a byproduct with a lower molecular weight than my target compound. What could it be?
A2: A common byproduct with a lower molecular weight is likely 2-furaldehyde, resulting from the protodeboronation of (5-formylfuran-2-yl)boronic acid. This is a known side reaction for heteroaryl boronic acids, particularly under basic conditions.[1][2][3] To mitigate this, consider using milder bases, shorter reaction times, or protecting the boronic acid as a boronate ester (e.g., pinacol ester or MIDA ester) to ensure a slow release of the boronic acid during the reaction.[1][4]
Q3: My reaction mixture shows a significant amount of a high-molecular-weight impurity. What is its likely identity?
A3: A high-molecular-weight impurity could be the homocoupling product of (5-formylfuran-2-yl)boronic acid, resulting in 5,5'-bis(2-furaldehyde). This side reaction is often mediated by the palladium catalyst.[5] To minimize its formation, ensure anaerobic conditions, use the appropriate palladium catalyst and ligand, and consider adding a mild reducing agent like potassium formate to the reaction mixture.[5]
Q4: I am seeing the formation of 4-methyl-2-nitrobenzene in my crude product. What is the cause of this?
A4: The presence of 4-methyl-2-nitrobenzene indicates a dehalogenation side reaction of the starting material, 1-bromo-4-methyl-2-nitrobenzene.[6][7][8] This can occur under the Suzuki coupling conditions. Optimizing the catalyst system, base, and solvent may help to suppress this unwanted reaction. In some cases, protecting the pyrrole nitrogen in similar heterocyclic systems has been shown to reduce dehalogenation.[6][7]
Q5: My aldehyde product seems to be unstable under the reaction conditions. What are the potential side reactions involving the aldehyde group?
A5: Under strongly basic conditions, the aldehyde functional group in both the starting material, (5-formylfuran-2-yl)boronic acid, and the product, 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, can undergo a Cannizzaro reaction.[9][10][11][12][13][14] This disproportionation reaction leads to the formation of the corresponding alcohol and carboxylic acid. Using a weaker base or carefully controlling the reaction pH can help to avoid this side reaction.
Q6: Can the nitro group on the aryl halide interfere with the Suzuki-Miyaura coupling?
A6: While nitroarenes are generally compatible with Suzuki-Miyaura coupling conditions, the nitro group is an electron-withdrawing group that can be susceptible to reduction by low-valent palladium species, potentially leading to byproducts.[15][16][17] However, the use of appropriate ligands, such as bulky biarylphosphines (e.g., BrettPhos), has been shown to facilitate the cross-coupling of nitroarenes effectively.[15][16][17][18][19]
Troubleshooting Guide
Problem
Potential Cause
Suggested Solution(s)
Low Yield of Desired Product
Incomplete reaction.
- Increase reaction time and/or temperature.- Use a more active catalyst system (e.g., a pre-catalyst with a bulky phosphine ligand).- Ensure efficient stirring.
Degradation of starting materials or product.
- Use milder reaction conditions (lower temperature, weaker base).- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Presence of 2-Furaldehyde Byproduct
Protodeboronation of (5-formylfuran-2-yl)boronic acid.
- Use a milder base (e.g., K₂CO₃ instead of K₃PO₄).- Shorten the reaction time.- Use a boronate ester of the furan boronic acid (e.g., pinacol or MIDA ester).[1][4]- Perform the reaction under anhydrous conditions if possible.[20]
Presence of 5,5'-bis(2-furaldehyde) Byproduct
Homocoupling of (5-formylfuran-2-yl)boronic acid.
- Ensure strict anaerobic conditions throughout the reaction.- Use a palladium(II) precatalyst with a suitable phosphine ligand.- Add a mild reducing agent (e.g., potassium formate) to minimize free Pd(II) in the reaction mixture.[5]
Presence of 4-Methyl-2-nitrobenzene Byproduct
Dehalogenation of 1-bromo-4-methyl-2-nitrobenzene.
- Screen different palladium catalysts and ligands.- Use a less hydrogen-donating solvent.- Minimize the amount of water in the reaction.[8]
Formation of Alcohol and Carboxylic Acid Byproducts
Cannizzaro reaction of the aldehyde.
- Use a weaker base (e.g., K₂CO₃, Cs₂CO₃).- Buffer the reaction mixture to maintain a lower pH.- Reduce the reaction temperature.
Formation of Unidentified Byproducts Related to the Nitro Group
Reduction of the nitro group.
- Employ a catalyst system known to be effective for nitroarenes (e.g., Pd/BrettPhos).[15][16][17][18][19]- Avoid overly harsh reaction conditions (high temperatures, strong reducing agents).
Quantitative Data Summary
The following table summarizes typical reaction parameters and potential impurity levels encountered during the synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde. Please note that these values are representative and can vary depending on the specific reaction conditions.
Parameter
Typical Range/Value
Potential Impurity
Typical % (by crude LC/GC)
Reactant Ratio
1-bromo-4-methyl-2-nitrobenzene
1.0 equiv
4-Methyl-2-nitrobenzene
< 5%
(5-formylfuran-2-yl)boronic acid
1.1 - 1.5 equiv
2-Furaldehyde
5 - 15%
5,5'-bis(2-furaldehyde)
< 10%
Catalyst Loading
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
1 - 5 mol%
-
-
Base
K₂CO₃, K₃PO₄, Cs₂CO₃
2.0 - 3.0 equiv
Cannizzaro Products
< 5% (with K₂CO₃)
Solvent
Toluene/EtOH/H₂O, Dioxane/H₂O, DMF
-
-
Temperature
80 - 110 °C
-
-
Reaction Time
4 - 24 hours
-
-
Typical Yield
60 - 85%
-
-
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling Synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-methyl-2-nitrobenzene (1.0 equiv), (5-formylfuran-2-yl)boronic acid (1.2 equiv), and the chosen base (e.g., K₂CO₃, 2.0 equiv).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water) to the flask via cannula.
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the reaction mixture under a positive flow of the inert gas.
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the specified time (e.g., 12 hours), monitoring the reaction progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.
Visualizations
Figure 1. A logical diagram illustrating the main reaction pathway for the synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde and the potential side reactions that can occur, leading to the formation of various byproducts.
Figure 2. A streamlined experimental workflow for the Suzuki-Miyaura synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, from reaction setup to product purification.
Technical Support Center: Purification of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-(4-Methyl-2-nitrophenyl)-2...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.
Q1: My crude product is a dark, oily residue after synthesis. What are the initial steps for purification?
A1: A dark, oily crude product is common and typically indicates the presence of starting materials, reaction byproducts, and polymeric materials. The recommended first step is to perform column chromatography. If the product is intended to be a solid, successful chromatographic purification should yield fractions that can be solidified upon solvent removal.
Q2: How do I choose the right conditions for column chromatography?
A2: Silica gel column chromatography is a standard method for purifying furaldehyde derivatives.[1][2] A gradient elution system using hexanes and ethyl acetate is generally effective.[1]
Initial Troubleshooting: Start with a low polarity eluent (e.g., 95:5 hexanes:ethyl acetate) to first elute non-polar impurities.
Gradient Elution: Gradually increase the polarity of the eluent to elute your target compound. The optimal gradient will depend on the specific impurities in your mixture. A gradient from 100% hexanes to a 3:2 mixture of hexanes:ethyl acetate has been used for similar compounds.[1]
Monitoring: Use Thin Layer Chromatography (TLC) to identify the fractions containing the desired product before combining them.[1]
Q3: My TLC analysis shows multiple spots close to my product spot. What are these likely to be and how can I separate them?
A3: The spots close to your product are likely isomers or closely related impurities. In the synthesis of nitrated aromatic compounds, positional isomers are common byproducts that can be challenging to separate.[3]
Improving Separation: To improve separation on a column, you can try:
Using a longer column to increase the stationary phase surface area.
Employing a shallower solvent gradient during elution to increase the resolution between closely eluting compounds.
Trying a different solvent system, such as dichloromethane/hexanes or toluene/ethyl acetate.
Q4: Can I use recrystallization for purification? If so, what is a suitable solvent?
A4: Yes, recrystallization can be an effective technique, especially for removing minor impurities after an initial purification by chromatography. For similar furan derivatives, recrystallization from ethanol or a mixture of hexanes and ethyl acetate has been successful.[2][4][5] The ideal solvent or solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble when heated. Experiment with small amounts of your product in different solvents to find the optimal conditions.
Q5: After purification, how can I assess the final purity of my 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde?
A5: Several analytical techniques can be used to confirm the purity of your final product:
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[3][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the structure of your compound and identify impurities by the presence of unexpected signals.[3]
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify and quantify volatile impurities.
Data Presentation: Purification Parameters
The following table summarizes typical parameters for the purification of furaldehyde derivatives based on established methods.
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., 9:1 hexanes:ethyl acetate) and pour it into a chromatography column.[1]
Sample Loading: Adsorb the crude oily product onto a small amount of silica gel or celite. Once the solvent has been removed to yield a dry, free-flowing powder, carefully add it to the top of the column bed.[1]
Elution: Begin elution with a low-polarity mobile phase (e.g., 100% hexanes).[1]
Gradient Increase: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient could be: 100% hexanes, then 95:5, 90:10, 85:15, and so on.[1]
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using TLC.
Product Isolation: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.[1]
Protocol 2: Recrystallization
Solvent Selection: In a small flask, dissolve the impure solid in the minimum amount of a suitable hot solvent (e.g., ethanol).[4][5]
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
Drying: Dry the purified crystals in a vacuum oven.
Visual Workflow and Diagrams
The following diagrams illustrate the logical workflow for troubleshooting the purification of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.
Caption: Troubleshooting workflow for the purification of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.
Technical Support Center: Synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues during the synthesis of...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues during the synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.
This section addresses common issues encountered during the synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, primarily via Suzuki-Miyaura cross-coupling, and offers potential solutions.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the Suzuki-Miyaura coupling for this synthesis can stem from several factors:
Incomplete Reaction: The reaction may not be reaching completion.
Troubleshooting:
Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained throughout the reaction to prevent oxygen from deactivating the palladium catalyst.
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.
The choice of palladium catalyst and ligands is crucial. For electron-poor aryl halides, a more active catalyst system such as one with bulky phosphine ligands (e.g., XPhos, SPhos) might be necessary.
Decomposition of Starting Materials or Product: The nitrophenyl or furaldehyde moieties can be sensitive to the reaction conditions.
Troubleshooting:
Avoid excessively high temperatures, as this can lead to thermal degradation.
Ensure the base used is not too strong, as highly alkaline conditions can promote side reactions with the furaldehyde group.[1]
Issues with Reagents:
Troubleshooting:
Use fresh, high-purity starting materials. Boronic acids, in particular, can degrade upon storage.
Ensure the solvent is anhydrous, as water can interfere with the catalytic cycle.
Q2: I am observing significant side product formation. What are the likely impurities and how can I minimize them?
A2: Several side products are common in Suzuki-Miyaura reactions:
Homocoupling of the Boronic Acid: This results in the formation of a biaryl product from two molecules of the boronic acid.
Troubleshooting: This is often promoted by the presence of oxygen.[2] Thoroughly degas the reaction mixture and maintain a strict inert atmosphere. Using a slight excess of the aryl halide can also disfavor homocoupling.
Dehalogenation of the Aryl Halide: The starting 1-bromo-4-methyl-2-nitrobenzene can be reduced to 4-methyl-2-nitrobenzene.
Troubleshooting: This can occur in the presence of highly reactive organoboron compounds or strong reducing agents. Ensure the reaction conditions are not overly harsh.
Protodeborylation of the Boronic Acid: The boronic acid can be replaced by a hydrogen atom from the solvent or residual water.
Troubleshooting: Use anhydrous solvents and handle the boronic acid under dry conditions.
Formation of Palladium Black: Precipitation of palladium metal indicates catalyst deactivation.
Troubleshooting: This can be caused by impurities or localized high temperatures. Ensure efficient stirring and controlled heating.
Q3: The purification of the final product is challenging. What are the recommended methods?
A3: Purification of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde typically involves:
Aqueous Workup: After the reaction, a standard aqueous workup is necessary to remove the base and other water-soluble impurities. The organic layer should be washed with brine, dried over an anhydrous salt like sodium sulfate, and the solvent removed under reduced pressure.
Column Chromatography: Flash column chromatography on silica gel is the most effective method for separating the desired product from side products and unreacted starting materials. A gradient of ethyl acetate in hexane is a common eluent system.
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be used to achieve high purity.
Q4: Is the nitro group on the phenyl ring stable under the reaction conditions?
A4: Generally, the nitro group is stable under the conditions of a Suzuki-Miyaura coupling. In fact, the electron-withdrawing nature of the nitro group can activate the aryl halide towards oxidative addition, which is a key step in the catalytic cycle. However, it is important to avoid overly harsh reducing conditions that could potentially reduce the nitro group.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the synthesis of 5-aryl-2-furaldehydes via Suzuki-Miyaura coupling. Please note that yields can vary significantly based on the specific substrates and reaction conditions.
challenges in the scale-up of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 5-(4-Methyl-2...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde?
A1: The most prevalent and versatile method for synthesizing 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an organoboron compound, such as a boronic acid or a boronic ester. For this specific molecule, the coupling partners are generally (5-formylfuran-2-yl)boronic acid and 1-bromo-4-methyl-2-nitrobenzene.
Q2: Why am I observing low yields in my Suzuki-Miyaura coupling reaction during scale-up?
A2: Low yields during the scale-up of Suzuki-Miyaura reactions can stem from several factors. One common issue is catalyst deactivation, where the palladium catalyst may agglomerate or be poisoned, reducing its activity.[1][2] Another potential cause is the instability of the boronic acid reagent, which can lead to the formation of by-products.[3] In some cases, the choice of base and solvent system becomes critical at a larger scale and may require re-optimization.[2]
Q3: What are the common by-products in the synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde?
A3: In Suzuki-Miyaura couplings, common by-products include homocoupling products of the boronic acid and the aryl halide. Another significant side reaction is the protodeboronation of the (5-formylfuran-2-yl)boronic acid, where the boronic acid group is replaced by a hydrogen atom.[4] The formation of these by-products can be influenced by the reaction conditions, including the base, solvent, and temperature.
Q4: I'm facing difficulties in purifying the final product. What are the recommended purification techniques?
A4: 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is a polar compound, which can make purification challenging, especially on a large scale.[5] Standard silica gel column chromatography can be effective, but the high polarity may lead to strong adsorption on the silica gel and poor recovery.[5] In such cases, using a more polar eluent system or adding a polar modifier like methanol can be beneficial.[5] For large-scale purification, techniques like crystallization are often preferred. If residual palladium is a concern, treatment with scavengers like SiliaMetS® Thiol followed by filtration can be an effective removal strategy.[5]
Q5: Is 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde sensitive to heat or light?
A5: While specific stability data for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is not extensively documented, related nitro-substituted furan compounds are known to be sensitive to heat and light.[6][7] It is advisable to store the compound in a cool, dark place and to protect reaction mixtures from excessive heat and light to prevent degradation.
Troubleshooting Guide
Problem
Potential Cause
Suggested Solution
Low or No Product Formation
Ineffective catalyst activation or deactivation.
Ensure proper inert atmosphere (nitrogen or argon) to prevent catalyst oxidation. Consider using a pre-catalyst or optimizing the ligand-to-metal ratio.
Incorrect base or solvent.
The choice of base is crucial for the transmetalation step. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the solvent system (e.g., DME/water/ethanol) is appropriate for both coupling partners.
Poor quality of reagents.
Verify the purity of the boronic acid and aryl halide. Boronic acids can degrade upon storage.
Incomplete Reaction
Insufficient catalyst loading for scale-up.
While increasing catalyst loading can improve conversion, it may not always be the solution and can indicate other underlying issues.[2] First, try to optimize other parameters.
Steric hindrance affecting the coupling.
For sterically hindered substrates, a more active catalyst system with bulky electron-rich phosphine ligands might be required.[3]
Formation of Significant By-products
Homocoupling of the boronic acid.
This can be promoted by the presence of oxygen. Ensure the reaction is thoroughly degassed.
Protodeboronation of the furan boronic acid.
This side reaction can be minimized by careful selection of the base and reaction temperature.
Difficult Purification
Product is highly polar and streaks on the TLC plate.
Use a more polar solvent system for TLC analysis. For column chromatography, consider using a gradient elution with a polar modifier.[5]
Product co-elutes with impurities.
If column chromatography is ineffective, consider purification by recrystallization from a suitable solvent system.
Presence of residual palladium in the final product.
Treat the crude product solution with a palladium scavenger before final purification.[5][8]
Experimental Protocols
Synthesis of 5-(2-Methyl-4-nitrophenyl)-2-furaldehyde via Suzuki-Miyaura Coupling
This protocol is adapted from a reported lab-scale synthesis.[9]
In a round-bottom flask, combine 1-bromo-4-methyl-2-nitrobenzene (1.0 eq), (5-formylfuran-2-yl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
Add a solvent mixture of dimethoxyethane, ethanol, and water (e.g., in a 2:1:1 ratio).
Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.1 eq) to the mixture.
Purge the flask with an inert gas (nitrogen or argon) for 15-20 minutes.
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 8 hours under an inert atmosphere.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
After the reaction is complete, cool the mixture to room temperature.
Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
Purify the crude product by silica gel column chromatography using a suitable eluent (e.g., a gradient of hexane and ethyl acetate) to yield 5-(2-Methyl-4-nitrophenyl)-2-furaldehyde.
optimizing temperature and reaction time for nitrofuran derivative synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of nitrofuran deriva...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of nitrofuran derivatives, with a specific focus on temperature and reaction time.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when optimizing temperature and reaction time for nitrofuran synthesis?
A1: The primary challenges in optimizing temperature and reaction time for nitrofuran synthesis revolve around the delicate nature of the furan ring.[1][2][3] The heteroaromatic structure is susceptible to degradation under harsh conditions, such as high temperatures and strong acids, which are often employed in nitration reactions.[1][2][3] This can lead to low yields, poor reproducibility, and the formation of unwanted byproducts.[1][2][3] Finding the optimal balance between a reaction rate that is fast enough for practical synthesis and conditions that are mild enough to preserve the integrity of the molecule is therefore critical.
Q2: How does continuous flow chemistry aid in optimizing nitrofuran synthesis?
A2: Continuous flow chemistry offers significant advantages for the synthesis of nitrofuran derivatives, particularly for the challenging nitration step.[1][2][3] These systems allow for precise control over reaction parameters, including temperature and residence time.[1][2][3] This high level of control minimizes substrate decomposition and improves safety, especially when handling unstable reagents like acetyl nitrate.[1][2][3] For instance, the use of a continuous flow platform for the synthesis of nitrofurantoin has been shown to produce high yields (94%) in under five minutes, demonstrating a significant improvement in efficiency and safety.[1]
Q3: What are the most common starting materials for synthesizing nitrofuran derivatives and how do they influence reaction conditions?
A3: The most common starting materials are furfural and 5-nitro-2-furoic acid.[1] Furfural is a bio-based chemical often used to produce key intermediates like 5-nitrofurfural.[1][2][3] However, its delicate structure is sensitive to harsh nitration conditions.[1][2] 5-Nitro-2-furoic acid is another frequent starting point, especially for creating amide and hydrazone derivatives.[1] The choice of starting material dictates the subsequent reaction steps and the necessary optimization of temperature and time. For example, derivatives synthesized from 5-nitro-2-furoic acid may involve amide bond formation, which has its own set of optimal temperature and time considerations.[4][5]
Troubleshooting Guides
Problem 1: Low or No Yield in the Nitration of Furfural
Probable Cause: Degradation of the furan ring due to harsh reaction conditions (e.g., strong acids, high temperatures).[1][2][3] The furfural structure is sensitive and may not withstand typical nitration protocols.[1][2]
Suggested Solutions:
Use a Milder Nitrating Agent: Instead of standard nitrating mixtures like HNO₃/H₂SO₄, consider using in situ generated acetyl nitrate, which is more suitable for the delicate furan ring.[1][2][3]
Optimize Temperature Control: Conduct the reaction at lower temperatures to minimize decomposition of the starting material.[1]
Consider Flow Chemistry: If available, a continuous flow reactor provides superior control over reaction time and temperature, minimizing degradation and enhancing safety.[1][2][3]
Problem 2: Low Yield During Amide or Chalcone Formation
Probable Cause: Incomplete reaction, formation of side products, or decomposition of the product during workup and purification.[1]
Suggested Solutions:
Verify Reagent Purity: Ensure that all starting materials and reagents are pure and dry, as impurities can interfere with the reaction.
Optimize Reaction Time and Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Quench the reaction as soon as the starting material is consumed to prevent the formation of degradation products.[1] For the synthesis of certain chalcones from 5-nitrofuran-2-carbaldehyde, reactions may necessitate elevated temperatures (e.g., 100 °C) for extended durations (e.g., 24 hours).[5]
Control Reagent Addition: Add reagents dropwise to maintain control over the reaction exotherm and minimize the formation of side reactions.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of various nitrofuran derivatives, highlighting the impact of temperature and reaction time on yield.
catalyst selection for the synthesis of 5-aryl-2-furaldehydes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-aryl-2-furaldehyde...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-aryl-2-furaldehydes. Our aim is to offer practical solutions to common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 5-aryl-2-furaldehydes?
A1: The most prevalent and versatile methods involve palladium-catalyzed cross-coupling reactions.[1] These include the Suzuki-Miyaura coupling, direct C-H arylation, and the Heck reaction.[1] Organozinc-based syntheses and the Meerwein arylation are also notable methods.[1]
Q2: I am planning a large-scale synthesis. Which catalyst is most suitable?
A2: For large-scale synthesis, an inexpensive and readily removable catalyst like palladium-on-carbon (Pd/C) is often preferred, particularly for Suzuki-Miyaura coupling.[1] This approach is amenable to scale-up and offers high yields.[2]
Q3: How do I choose the right palladium catalyst and ligand for my reaction?
A3: The choice of catalyst and ligand is critical and depends on the specific substrates and reaction type. For less reactive aryl bromides in a Suzuki coupling, a more active catalyst system such as PdCl₂(dppf) may be necessary to achieve good conversion.[1] For electron-rich aryl bromides, bulky and electron-rich phosphine ligands like SPhos, XPhos, or P(tBu)₃ can be more effective than PPh₃ in accelerating the oxidative addition step.[3]
Q4: What is the most atom-economical method for this synthesis?
A4: Direct C-H arylation of 2-furaldehyde is considered a more atom-economical approach as it avoids the need for pre-functionalization of the furan ring (e.g., halogenation or boronation).[1]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low or no product yield.
Possible Cause
Troubleshooting Steps
Catalyst Inactivity
The active Pd(0) species may not be generated or could be deactivated. Ensure your palladium source is fresh, as older batches can lose activity.[3] Thoroughly degas your solvent and reaction mixture to remove oxygen, which can deactivate the Pd(0) catalyst.[3][4] If using a Pd(II) source, its reduction to Pd(0) might be inefficient.
Poor Substrate Reactivity
Electron-rich furan derivatives can be sluggish in the oxidative addition step.[3] Use more electron-rich and bulky phosphine ligands to accelerate this step.[3] Increasing the reaction temperature may also improve conversion.[5]
Incorrect Base or Solvent
The choice of base and solvent significantly impacts the reaction outcome. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[5][6] Common solvent systems include mixtures of dioxane/water, toluene/water, or THF/water.[4][6] The optimal choice is substrate-dependent.
Boronic Acid Instability
Boronic acids can be unstable and prone to decomposition, which is a common reason for low yields.[7] Use high-purity boronic acids and consider using more stable derivatives like boronic esters if decomposition is suspected.
Problem: Significant formation of homocoupled byproducts.
Possible Cause
Troubleshooting Steps
Presence of Oxygen
Inadequate degassing of the reaction mixture can lead to the oxidative homocoupling of the boronic acid.[7] Ensure rigorous degassing by purging with an inert gas (Argon or Nitrogen) for an extended period.[4]
Sub-optimal Reaction Conditions
High temperatures or prolonged reaction times can sometimes favor homocoupling. Optimize the temperature and monitor the reaction progress closely to avoid unnecessary heating after completion.
Direct C-H Arylation
Problem: Low yield and significant homocoupling of the aryl halide.
Possible Cause
Troubleshooting Steps
High Concentration of Aryl Halide
A high instantaneous concentration of the aryl halide can favor self-coupling over the desired cross-coupling with the furan.
Inefficient Catalyst System
The chosen palladium catalyst and ligands may not be optimal for the specific substrates.
Solution
A key strategy to minimize homocoupling is the slow addition of the aryl halide to the reaction mixture over an extended period (e.g., 10 hours) using a syringe pump.[1][8] This maintains a low concentration of the aryl halide, favoring the reaction with the furan which is present in excess.[8] Screening of different palladium sources (e.g., PdCl₂, Pd(OAc)₂) and ligands (e.g., Cy₃P) is also recommended to find the optimal catalytic system.[8][9]
Heck Reaction
Problem: Catalyst deactivation or low reactivity.
Possible Cause
Troubleshooting Steps
Unreactive Aryl Halide
Aryl chlorides can be particularly unreactive under Heck conditions.[10]
Inappropriate Ligand to Palladium Ratio
High ligand-to-palladium ratios can sometimes inhibit the reaction.[10]
Solution
If using an aryl chloride, consider converting it to a more reactive aryl bromide or iodide via a Finkelstein reaction.[10] Optimize the ligand-to-palladium ratio; often a 1:1 to 2:1 ratio is a good starting point. For difficult couplings, consider using more robust catalyst systems, potentially with higher catalyst loading for initial screening.[10]
Quantitative Data Summary
The following tables provide a summary of reaction conditions and yields for different catalytic systems.
Table 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-2-Furaldehydes
Furan Starting Material
Aryl Partner
Catalyst
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
5-(Diethoxymethyl)-2-furylboronic acid (in situ)
Aryl Halide
10% Pd/C
Et₃N
EtOH
60
Varies
High
5-Bromo-2-furaldehyde
Phenylboronic acid
Pd(dppf)Cl₂
K₂CO₃
Dioxane/H₂O
100
12
85
5-Bromo-2-furaldehyde
4-Methoxyphenylboronic acid
Pd(PPh₃)₄
Na₂CO₃
Toluene/H₂O
90
16
92
Table 2: Direct C-H Arylation of 2-Furaldehyde
Aryl Halide
Catalyst
Ligand
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
4-Bromoanisole
PdCl₂
Cy₃P
KOAc
DMF
110
10
85
4-Iodotoluene
Pd(OAc)₂
P(o-tol)₃
K₂CO₃
DMA
120
12
78
3-Bromopyridine
PdCl₂
None
KOAc
DMF
110
10
65
Table 3: Organozinc-Based Synthesis of 5-Aryl-2-Furaldehydes
Furan Starting Material
Aryl Partner
Catalyst
Solvent
Temp (°C)
Time (h)
Yield (%)
5-Bromo-2-furaldehyde
Arylzinc Halide
Pd(dppf)Cl₂
THF
RT
1-3
71-77
Experimental Protocols
Protocol 1: One-Pot Suzuki-Miyaura Coupling using Pd/C[1]
To a solution of 2-furaldehyde diethyl acetal in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium and stir.
Quench the reaction with triisopropyl borate and allow it to warm to room temperature to generate the crude 5-(diethoxymethyl)-2-furylboronic acid solution.
To this solution, add the aryl halide, ethanol, triethylamine, and 10% Pd/C.
Heat the mixture to 60 °C and monitor the reaction progress by HPLC.
Upon completion, cool the mixture to room temperature and filter to remove the catalyst.
Perform an aqueous work-up and purify the product by column chromatography.
Protocol 2: Direct C-H Arylation of 2-Furaldehyde[1]
Prepare a degassed mixture of palladium(II) chloride, potassium acetate, tetrabutylammonium bromide, and tricyclohexylphosphine in DMF in a reaction vessel.
Heat the mixture to 110 °C.
Slowly add a solution of the aryl halide in DMF to the heated mixture over a period of 10 hours using a syringe pump.
After the addition is complete, continue stirring for an additional period until the reaction is complete (monitor by TLC or GC).
Isolate the product by extraction and purify by chromatography.
Protocol 3: Organozinc-Based Cross-Coupling[1]
Prepare a solution of the arylzinc halide by reacting the corresponding aryl halide with activated zinc.
To this solution, add 5-bromo-2-furaldehyde and a catalytic amount of Pd(dppf)Cl₂ in THF.
Stir the reaction mixture at room temperature for 1-3 hours.
Quench the reaction with a saturated ammonium chloride solution.
Extract the product with an organic solvent and purify as needed.
Visualizations
Caption: Comparative workflow for Suzuki-Miyaura coupling and Direct C-H arylation.
Caption: Decision tree for catalyst and method selection.
A Comparative Guide to the Synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde
This guide provides a detailed comparison of synthetic routes for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, a valuable building block in medicinal chemistry. The primary focus is on the validation of its synthesis, with...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a detailed comparison of synthetic routes for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, a valuable building block in medicinal chemistry. The primary focus is on the validation of its synthesis, with a comparative analysis of alternative methodologies, supported by experimental data.
The synthesis of 5-aryl-2-furaldehydes is a critical step in the development of various pharmacologically active compounds.[1][2] Among the various methods, palladium-catalyzed cross-coupling reactions have proven to be highly versatile and efficient.[1] This guide will compare the widely used Suzuki-Miyaura coupling with the more atom-economical direct C-H arylation method.
Performance Comparison of Synthetic Routes
The following table summarizes the key performance indicators for the synthesis of 5-aryl-2-furaldehydes via Suzuki-Miyaura coupling and direct C-H arylation, providing a clear comparison for researchers to select the most suitable method.
Yields can be variable depending on the substrate.[1]
Substrate Scope
Broad, tolerates a wide range of functional groups.[1][2]
Can be sensitive to the electronic properties of the aryl halide.[1]
Atom Economy
Lower, due to the need for pre-functionalization of the furan ring.
Higher, as it avoids the synthesis of an organoboron reagent.[1]
Experimental Protocols
Detailed methodologies for the synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde via Suzuki-Miyaura coupling and a general protocol for direct C-H arylation are provided below.
Suzuki-Miyaura Coupling for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde
This one-pot protocol involves the in situ generation of the furylboronic acid followed by the Suzuki coupling.[1][3]
Materials:
2-Furaldehyde diethyl acetal
n-Butyllithium in hexanes
Triisopropyl borate
2-Bromo-5-nitrotoluene
10% Palladium on carbon (Pd/C)
Triethylamine
Tetrahydrofuran (THF)
Ethanol
Procedure:
A solution of 2-furaldehyde diethyl acetal in dry THF is cooled to -78 °C under an inert atmosphere.
n-Butyllithium is added dropwise, and the mixture is stirred for 1 hour.
Triisopropyl borate is then added, and the reaction is allowed to warm to room temperature. This generates the crude 5-(diethoxymethyl)-2-furylboronic acid solution.
To this solution, 2-bromo-5-nitrotoluene, ethanol, triethylamine, and 10% Pd/C are added.
The mixture is heated to 60 °C and monitored by HPLC until the reaction is complete.[1]
After cooling, the mixture is filtered through celite, and the filtrate is subjected to an aqueous workup.
The crude product is then purified by column chromatography to yield 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.
Direct C-H Arylation of 2-Furaldehyde (General Protocol)
This method directly couples 2-furaldehyde with an aryl halide.[1]
Materials:
2-Furaldehyde
Aryl halide (e.g., 2-Bromo-5-nitrotoluene)
Palladium(II) chloride (PdCl₂)
Potassium acetate (KOAc)
Tetrabutylammonium bromide (TBAB)
Tricyclohexylphosphine
N,N-Dimethylformamide (DMF)
Procedure:
A mixture of palladium(II) chloride, potassium acetate, tetrabutylammonium bromide, and tricyclohexylphosphine in DMF is degassed.
A solution of the aryl halide in DMF is added slowly to the catalyst mixture at 110 °C over several hours.[1]
The reaction is stirred for an additional period after the addition is complete.
The product is isolated by extraction and purified by chromatography.[1]
Visualizing the Synthetic Pathways
The following diagrams illustrate the synthetic pathway for the Suzuki-Miyaura coupling and a comparative workflow of the two discussed methods.
Caption: Synthetic pathway for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde via one-pot Suzuki-Miyaura coupling.
Caption: Comparative workflow of Suzuki-Miyaura coupling versus direct C-H arylation for the synthesis of 5-aryl-2-furaldehydes.
Spectroscopic Analysis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde Impurities: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is paramount. The presence of impurities can significantl...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is paramount. The presence of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of key spectroscopic and chromatographic techniques for the identification and quantification of potential impurities in 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, supported by representative experimental data and detailed methodologies.
Identifying Potential Impurities
The synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde typically involves the coupling of a furan derivative with a substituted nitrotoluene. Based on common synthetic routes for similar nitrophenyl-furan compounds, potential impurities can be categorized as starting materials, by-products from side reactions (such as positional isomers), and degradation products. A common impurity in the synthesis of nitrated aromatic compounds is the formation of positional isomers.[1] For instance, in the synthesis of 4-nitro-2-furancarboxaldehyde, the 5-nitro isomer is a frequent byproduct.[1] Therefore, the primary impurities of concern for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde are its positional isomers.
Figure 1: Potential impurities in the synthesis of the target compound.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique for impurity profiling depends on the nature of the impurities, the required sensitivity, and the analytical objective (identification vs. quantification). High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are powerful and complementary techniques for this purpose.[2][3][4]
Feature
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography-Mass Spectrometry (GC-MS)
Quantitative NMR (qNMR)
Principle
Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Separation of volatile compounds in the gas phase followed by mass-based detection.
Exploits the magnetic properties of atomic nuclei to provide structural and quantitative information.[5]
Applicability
Suitable for non-volatile and thermally labile compounds.[3]
Ideal for volatile and thermally stable compounds.[4]
Applicable to any soluble compound with NMR-active nuclei.
Sample Preparation
Dissolution in a suitable solvent; filtration.
May require derivatization to increase volatility.
Dissolution in a deuterated solvent with an internal standard.
Impurity Identification
Tentative identification by retention time and UV spectrum; definitive with a mass detector (LC-MS).[2]
High-confidence identification through mass spectral library matching.[2]
Unambiguous structural elucidation of unknown impurities.[6]
Quantification
Requires reference standards for each impurity.
Requires reference standards for each impurity.
Can provide absolute quantification without the need for identical reference standards.[6][7]
Sensitivity
Good with UV-Vis detection; very high with MS detection.[8]
Very high, especially in Selected Ion Monitoring (SIM) mode.[2]
Generally lower sensitivity compared to chromatographic methods.[9]
Detailed and validated experimental protocols are crucial for accurate and reproducible impurity analysis. The following are representative methodologies for HPLC, GC-MS, and qNMR analysis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde and its potential impurities.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from established protocols for the analysis of nitrophenol isomers and is suitable for separating positional isomers.[10]
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
Flow Rate: 1.0 mL/min.
Detection: UV detection at 310 nm.
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 10 µg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Analysis: Inject 20 µL of the sample and monitor the chromatogram for the main peak and any impurity peaks. Positional isomers are expected to have different retention times.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on general methods for the analysis of furan derivatives and is suitable for identifying volatile impurities.[1]
Instrumentation: GC-MS system with a capillary column.
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
Injector Temperature: 280°C.
MS Transfer Line Temperature: 280°C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: m/z 40-450.
Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 µg/mL.
Analysis: Inject 1 µL of the sample in splitless mode. The mass spectrum of the main peak can be used to confirm its identity, and the spectra of any other peaks can be compared to libraries for impurity identification.
Quantitative NMR (qNMR)
qNMR is a powerful tool for both structural confirmation and quantification without the need for specific impurity reference standards.[5]
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte or impurity signals (e.g., maleic acid, dimethyl sulfone).
Sample Preparation: Accurately weigh the sample and the internal standard into a vial and dissolve in a known volume of the deuterated solvent.
Analysis: Acquire a ¹H NMR spectrum with appropriate relaxation delays to ensure full signal relaxation. The purity of the target compound and the concentration of impurities can be calculated by comparing the integral of specific, well-resolved signals of the analyte and impurities to the integral of the internal standard's signal.
Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of impurities in 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.
Figure 2: A logical workflow for the comprehensive purity assessment.
Conclusion
The comprehensive analysis of impurities in 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde requires a multi-technique approach. HPLC is the workhorse for separating non-volatile impurities, particularly positional isomers. GC-MS is invaluable for the identification of volatile and semi-volatile impurities. qNMR offers the distinct advantage of providing structural confirmation and absolute quantification without the need for individual impurity reference standards. By combining these powerful analytical techniques, researchers and drug development professionals can ensure the quality, safety, and consistency of this important pharmaceutical intermediate.
A Comparative Analysis of the Biological Activity of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde and Other Nitrofurans
For Researchers, Scientists, and Drug Development Professionals Introduction to Nitrofurans Nitrofurans are a class of synthetic broad-spectrum antimicrobial agents characterized by a 5-nitrofuran ring. They are prodrugs...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction to Nitrofurans
Nitrofurans are a class of synthetic broad-spectrum antimicrobial agents characterized by a 5-nitrofuran ring. They are prodrugs that require intracellular reduction of the nitro group by bacterial nitroreductases to form highly reactive electrophilic intermediates. These intermediates can non-specifically damage various microbial cellular components, including DNA, RNA, ribosomal proteins, and enzymes involved in metabolic pathways. This multi-targeted mechanism of action is believed to contribute to the low incidence of acquired bacterial resistance to this class of drugs.
Comparative Antimicrobial Spectrum
The antimicrobial activity of nitrofurans is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of Common Nitrofurans Against Various Bacterial Strains
Nitrofuran
Bacterial Strain
MIC (µg/mL)
Nitrofurantoin
Escherichia coli
1 - 128
Staphylococcus saprophyticus
Active (specific MICs vary)
Enterococcus faecalis
32 - 512
Staphylococcus aureus
Active (specific MICs vary)
Furazolidone
Escherichia coli
Broad-spectrum activity
Salmonella spp.
Broad-spectrum activity
Shigella spp.
Broad-spectrum activity
Vibrio cholerae
Broad-spectrum activity
Staphylococcus spp.
Broad-spectrum activity
Giardia lamblia
Broad-spectrum activity
Campylobacter spp.
<0.125
Nitrofurazone
Staphylococcus aureus
Broad-spectrum topical activity
Escherichia coli
Broad-spectrum topical activity
Clostridium spp.
Broad-spectrum topical activity
Salmonella spp.
Broad-spectrum topical activity
Note: MIC values can vary depending on the specific strain and the testing methodology used.
Biological Activity of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde (Inferred)
Direct experimental data on the antimicrobial activity of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is not available in the reviewed literature. However, studies on various 5-nitro-2-furaldehyde derivatives suggest that the biological activity is significantly influenced by the substituents on the phenyl ring. The presence of the nitro group is essential for activity. It is plausible that 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde would exhibit broad-spectrum antibacterial activity, similar to other nitrofurans. The methyl and additional nitro group on the phenyl ring may modulate its potency, selectivity, and pharmacokinetic properties. Further in vitro and in vivo studies are necessary to elucidate its specific antimicrobial spectrum and efficacy.
Mechanism of Action
The general mechanism of action for nitrofurans is initiated by the reduction of the 5-nitro group within the bacterial cell.
Caption: Reductive activation of nitrofuran prodrugs in bacterial cells.
Toxicity Profile
A significant consideration for the clinical use of nitrofurans is their potential toxicity.
Nitrofurantoin: Associated with pulmonary toxicity (both acute and chronic), hepatotoxicity, and peripheral neuropathy.
Furazolidone: Can cause nausea, vomiting, and headache. It is also a monoamine oxidase inhibitor (MAOI) and can interact with certain foods and drugs.
Nitrofurazone: Primarily used topically due to concerns about systemic toxicity when administered orally.
The toxicity profile of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde has not been determined. In vitro cytotoxicity assays would be a critical first step in assessing its safety.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Preparation of Bacterial Inoculum:
Aseptically pick 3-5 colonies of the test bacterium from an agar plate.
Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).
Incubate the broth culture at an appropriate temperature (e.g., 37°C) until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Preparation of Compound Dilutions:
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.
Inoculation and Incubation:
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
Include a positive control (bacteria with no compound) and a negative control (broth medium only).
Seal the plate and incubate at the appropriate temperature for 16-20 hours.
Determination of MIC:
After incubation, visually inspect the plate for bacterial growth (turbidity).
The MIC is the lowest concentration of the compound at which there is no visible growth.
Caption: A typical workflow for determining Minimum Inhibitory Concentration.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Cell Seeding:
Seed eukaryotic cells (e.g., HeLa, HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.
Compound Treatment:
Prepare serial dilutions of the test compound in the cell culture medium.
Remove the old medium from the wells and add the medium containing different concentrations of the compound.
Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).
Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).
MTT Addition and Incubation:
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
Incubate the plate for 2-4 hours at 37°C.
Formazan Solubilization and Absorbance Measurement:
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Cell viability is calculated as a percentage of the vehicle control.
Conclusion
While 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde belongs to the promising class of nitrofuran antimicrobials, a comprehensive understanding of its biological activity is currently lacking. Based on the structure-activity relationships of related compounds, it is hypothesized to possess antibacterial properties. However, rigorous experimental evaluation is imperative to determine its specific antimicrobial spectrum, potency (MIC), and cytotoxicity. The provided experimental protocols offer a standardized framework for such investigations, which are essential for assessing its potential as a novel therapeutic agent. Researchers are encouraged to conduct these studies to fill the existing data gap and unlock the potential of this and other novel nitrofuran derivatives in an era of growing antimicrobial resistance.
Comparative
A Comparative Guide to the Structure-Activity Relationship of 5-Aryl-2-Furaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-aryl-2-furaldehyde derivatives, with a focus on compounds bear...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-aryl-2-furaldehyde derivatives, with a focus on compounds bearing a nitro-substituted phenyl ring, such as the 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde scaffold. The information presented herein summarizes key experimental data on their biological activities, details relevant experimental methodologies, and visualizes the underlying mechanisms and workflows. While specific data on 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde derivatives are limited in the public domain, this guide draws comparisons from the broader and well-studied class of 5-nitro-2-furaldehyde derivatives to infer potential SAR trends.
Data Presentation: A Comparative Analysis of Biological Activity
The biological activity of 5-aryl-2-furaldehyde derivatives, particularly those with a nitro group, has been predominantly investigated for their antimicrobial and anticancer properties. The following tables summarize quantitative data from various studies, offering a comparative overview of their performance against different microbial strains and cancer cell lines.
Antimicrobial Activity
The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
The nitro group at the 5-position of the furan ring is widely considered essential for the antimicrobial activity of this class of compounds. Its removal often leads to a significant loss of potency.[1]
Modifications of the aldehyde group at the 2-position into various hydrazones, semicarbazones, or other heterocyclic moieties can modulate the antimicrobial spectrum and potency.
The nature of the substituent on the aryl ring also influences activity. The presence of electron-withdrawing groups can impact the reductive activation of the nitro group, a key step in their mechanism of action.
Anticancer Activity
The in vitro anticancer activity is commonly assessed by the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of cancer cells by 50%.
Similar to antimicrobial activity, the 5-nitrofuran scaffold is a common feature in many derivatives showing cytotoxic effects.
Hybrid molecules, where the 5-nitrofuran moiety is combined with other pharmacologically active heterocycles like thiazolidinones , have shown promising anticancer activity.[3]
The nature of the linker and the substituents on the appended heterocyclic ring system play a crucial role in determining the potency and selectivity against different cancer cell lines.
Comparison with Alternatives
The primary alternatives to nitrofuran-based antimicrobial agents include other classes of antibiotics used for treating similar infections, such as urinary tract infections.
Alternative Antibiotic
Mechanism of Action
Common Uses
Considerations
Trimethoprim-sulfamethoxazole (TMP-SMX)
Inhibits folic acid synthesis
Urinary tract infections, respiratory infections
Increasing bacterial resistance is a concern.
Fluoroquinolones (e.g., Ciprofloxacin)
Inhibit DNA gyrase and topoisomerase IV
Broad-spectrum, used for various infections including UTIs
Concerns about side effects and growing resistance.
Beta-lactams (e.g., Amoxicillin)
Inhibit cell wall synthesis
Wide range of infections
Resistance through beta-lactamase production is common.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of novel compounds.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
Preparation of Materials: A stock solution of the test compound is prepared in a suitable solvent like DMSO. Mueller-Hinton Broth (MHB) and 96-well microtiter plates are sterilized. The bacterial strain to be tested is cultured overnight in MHB.[4]
Assay Procedure: 100 µL of sterile MHB is dispensed into each well of a 96-well plate. 100 µL of the test compound stock solution is added to the first well, and serial two-fold dilutions are performed by transferring 100 µL from each well to the next.[4]
Inoculation: The bacterial culture is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL), and 100 µL is added to each well.
Incubation: The plate is incubated at 37°C for 18-24 hours.
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.[4]
Compound Treatment: Serial dilutions of the test compound are prepared in culture medium. The old medium is removed from the wells and replaced with 100 µL of the medium containing the test compound at various concentrations. A vehicle control (medium with the same concentration of the solvent) is also included. The plate is then incubated for 24-72 hours.[4]
MTT Addition and Incubation: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. During this time, viable cells metabolize the yellow MTT into purple formazan crystals.[4]
Formazan Solubilization and Absorbance Measurement: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete dissolution. The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.[4]
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[4]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the study of 5-aryl-2-furaldehyde derivatives.
Caption: Antimicrobial mechanism of action of nitrofuran derivatives.
Caption: General experimental workflow for the evaluation of novel derivatives.
Caption: Logical relationships in the SAR of 5-aryl-2-furaldehyde derivatives.
A Comparative Study of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde and its Isomer, 5-(2-Methyl-4-nitrophenyl)-2-furaldehyde: A Proposed Investigation
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative framework for the study of two isomeric nitrophenyl-substituted furaldehydes: 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde and...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the study of two isomeric nitrophenyl-substituted furaldehydes: 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde and 5-(2-Methyl-4-nitrophenyl)-2-furaldehyde. Due to a lack of direct comparative studies in the existing literature, this document outlines proposed experimental protocols for synthesis, characterization, and biological evaluation to enable a comprehensive and objective comparison of their performance. This guide is intended to serve as a foundational resource for researchers investigating the structure-activity relationships of this class of compounds.
Introduction
Nitrofuran derivatives have long been recognized for their potent antimicrobial properties. The substitution pattern on the phenyl ring of 5-phenyl-2-furaldehyde derivatives can significantly influence their physicochemical properties and biological activities. This guide focuses on two specific isomers, 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde and 5-(2-Methyl-4-nitrophenyl)-2-furaldehyde, to investigate the impact of the relative positions of the methyl and nitro groups on their chemical and biological profiles.
Proposed Synthesis
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of 5-aryl-2-furaldehydes, offering high yields and a broad substrate scope. The following is a proposed synthetic protocol for the target compounds.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
5-Bromofurfural
(4-Methyl-2-nitrophenyl)boronic acid or (2-Methyl-4-nitrophenyl)boronic acid
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Potassium carbonate (K₂CO₃)
1,4-Dioxane
Toluene
Water
Ethyl acetate
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
To a reaction flask, add 5-bromofurfural (1 equivalent), the corresponding boronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and a mixture of 1,4-dioxane/toluene and water (4:1).
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the mixture.
Heat the reaction mixture to 80-90°C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and then with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 5-(substituted-phenyl)-2-furaldehyde.
Comparative
A Comparative Analysis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde Derivatives and Standard Antibiotics
For Immediate Release [City, State] – [Date] – A comprehensive review of available research highlights the potential of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde derivatives as a noteworthy class of antimicrobial agents....
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
[City, State] – [Date] – A comprehensive review of available research highlights the potential of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde derivatives as a noteworthy class of antimicrobial agents. This guide provides a comparative analysis of their efficacy against standard antibiotics, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Introduction to 5-Furaldehyde Derivatives
5-substituted-2-furaldehyde derivatives, particularly those containing a nitro group, have long been recognized for their broad-spectrum antibacterial properties. The nitro group is often essential for their mechanism of action, which typically involves enzymatic reduction within the bacterial cell to produce reactive intermediates. These intermediates can then interfere with various cellular processes, including DNA, RNA, and protein synthesis, ultimately leading to bacterial cell death. The specific derivative, 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, is a subject of interest for its potential antimicrobial efficacy.
Comparative Efficacy: A Review of the Data
While specific quantitative data for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is not extensively available in publicly accessible literature, studies on structurally related 5-nitro-2-furaldehyde derivatives provide valuable insights into their potential antibacterial activity. Research has shown that various derivatives exhibit inhibitory effects against a range of both Gram-positive and Gram-negative bacteria.
For the purpose of this guide, we will present a hypothetical data set based on typical findings for this class of compounds to illustrate how a comparative analysis would be structured. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a standard measure of antibiotic efficacy where a lower value indicates greater potency.
Table 1: Hypothetical In Vitro Efficacy (MIC in µg/mL) of a 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde Derivative vs. Standard Antibiotics
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values may vary.
Experimental Protocols
The evaluation of antimicrobial efficacy is typically conducted using standardized methods to ensure reproducibility and comparability of results. The two most common methods are the Broth Microdilution Method and the Kirby-Bauer Disk Diffusion Susceptibility Test.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Preparation of Antimicrobial Agent: A stock solution of the 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde derivative and standard antibiotics are prepared in a suitable solvent. Serial two-fold dilutions are then made in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
Inoculum Preparation: The bacterial strains are cultured overnight on appropriate agar plates. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are then incubated at 35-37°C for 18-24 hours.
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.
Kirby-Bauer Disk Diffusion Susceptibility Test
This method provides a qualitative assessment of antimicrobial susceptibility.
Inoculum Preparation: A standardized bacterial suspension (0.5 McFarland) is prepared as described for the broth microdilution method.
Inoculation of Agar Plate: A sterile cotton swab is dipped into the bacterial suspension and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.
Application of Antibiotic Disks: Paper disks impregnated with a standard concentration of the 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde derivative and control antibiotics are placed on the surface of the inoculated agar.
Incubation: The plates are incubated at 35-37°C for 18-24 hours.
Result Interpretation: The diameter of the zone of inhibition (the area around the disk where bacterial growth is prevented) is measured in millimeters. The size of the zone is correlated to the susceptibility of the bacterium to the antimicrobial agent (Susceptible, Intermediate, or Resistant) based on standardized charts.
Mechanism of Action: A Look into the Signaling Pathway
The antibacterial action of nitrofurans, the class to which 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde belongs, is initiated by the reduction of the nitro group within the bacterial cell. This process is catalyzed by bacterial nitroreductases. The resulting reactive intermediates are highly cytotoxic and can damage multiple cellular targets.
The following diagram illustrates the proposed mechanism of action for nitrofurans.
Caption: Proposed mechanism of action for nitrofuran derivatives.
Experimental Workflow
The general workflow for evaluating the antimicrobial efficacy of a novel compound like a 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde derivative is a multi-step process.
Caption: General workflow for antimicrobial efficacy testing.
Conclusion
Derivatives of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde represent a promising area of research in the quest for new antimicrobial agents. While more specific and direct comparative studies are needed to fully elucidate their efficacy relative to standard antibiotics, the existing body of research on related nitrofuran compounds suggests a potent and broad-spectrum antibacterial activity. The multi-targeted mechanism of action of nitrofurans is a particularly advantageous trait, as it may slow the development of bacterial resistance. Further investigation into this specific class of derivatives is warranted to establish their therapeutic potential.
Validation
in vitro comparison of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde analogs
An In Vitro Comparative Analysis of 5-(Nitrophenyl)-2-furaldehyde Analogs and Related Derivatives Data Presentation: A Comparative Analysis of Biological Activity The primary biological activities reported for 5-(nitroph...
Author: BenchChem Technical Support Team. Date: December 2025
An In Vitro Comparative Analysis of 5-(Nitrophenyl)-2-furaldehyde Analogs and Related Derivatives
Data Presentation: A Comparative Analysis of Biological Activity
The primary biological activities reported for 5-(nitrophenyl)-2-furaldehyde analogs and related nitrofuran derivatives are their antimicrobial and antiparasitic effects. The following tables summarize the in vitro efficacy of these compounds from various studies, providing a comparative overview of their performance against different pathogens.
Antimicrobial Activity of 5-Nitro-2-furfurylidene Derivatives
A study on new 5-nitro-2-furfurylidene derivatives screened for their in vitro antimicrobial and antifungal activities provides valuable comparative data. The activity is reported as the minimum inhibitory concentration (MIC) in µg/mL.
Table 1: Minimum Inhibitory Concentration (MIC) of 5-Nitro-2-furfurylidene Derivatives Against Various Microbial Strains [1]
Compound ID
R1
R2
R3
Bacillus subtilis (MIC in µg/mL)
Staphylococcus aureus (MIC in µg/mL)
Escherichia coli (MIC in µg/mL)
Candida albicans (MIC in µg/mL)
9a
CH3
NO2
H
12.5
25
50
12.5
9b
CH3
NO2
6-F
50
100
>100
>100
9c
CH3
NO2
5,6-F2
6.25
12.5
25
6.25
9d
CH3
NO2
6-Cl
6.25
12.5
25
6.25
9e
Ph
NO2
H
25
50
100
25
9f
Ph
NO2
6-F
50
100
>100
50
9g
Ph
NO2
5,6-F2
12.5
25
50
12.5
Nitrofurantoin
-
-
-
12.5
25
25
50
Note: The original study used a disk diffusion method for some initial screening; the MIC values provide more quantitative comparison.[1]
Antiprotozoal Activity of 2-(Nitroaryl)-5-Substituted-1,3,4-Thiadiazole Derivatives
A series of 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives, which are structurally related to the topic compounds, were evaluated for their in vitro activity against Trypanosoma brucei rhodesiense. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vitro Activity of 2-(Nitroaryl)-5-Substituted-1,3,4-Thiadiazole Derivatives Against Trypanosoma brucei rhodesiense [2]
Compound ID
Nitroaryl Group
Substitution at Position 5
IC50 (µM)
18a
5-nitrofuran-2-yl
4-chlorophenyl
0.12
18b
5-nitrofuran-2-yl
4-methoxyphenyl
0.09
18c
5-nitrofuran-2-yl
4-(trifluoromethyl)phenyl
0.05
18d
5-nitrothiophen-2-yl
4-chlorophenyl
0.25
18e
5-nitrothiophen-2-yl
4-methoxyphenyl
0.18
Nifurtimox
-
-
1.20
Trypanocidal Efficacy of Nitrofurantoin Analogs
In a study evaluating synthesized nitrofurantoin analogs, the in vitro trypanocidal activity was assessed against various Trypanosoma species.
Table 3: In Vitro Trypanocidal Activity (IC50 in µM) of Nitrofurantoin Analogs [3]
Compound ID
Side Chain (n)
T. congolense IL3000
T. b. rhodesiense Chirundu
T. evansi Tansui
9
9
<0.031
<0.031
0.65
10
10
<0.031
<0.031
0.34
11
11
<0.031
<0.031
0.16
12
12
<0.031
<0.031
0.23
Nitrofurantoin
-
1.25
2.50
5.00
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings. Below are protocols for key in vitro experiments typically used in the evaluation of such compounds.
Minimum Inhibitory Concentration (MIC) Assay
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Materials:
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
Sterilize Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
Use sterile 96-well microtiter plates.
Culture the microbial strain to be tested overnight in the appropriate broth.
2. Assay Procedure:
Perform serial two-fold dilutions of the test compound in the broth directly in the 96-well plate.
Adjust the overnight culture to a concentration of approximately 5 x 10^5 CFU/mL.
Inoculate each well with the microbial suspension.
Include a positive control (microbes with no compound) and a negative control (broth only).
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
3. Data Analysis:
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Seeding:
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
2. Compound Addition:
Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically ≤ 0.5%).
Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting cell viability against compound concentration.
Mandatory Visualization
Proposed Mechanism of Action of Nitroaromatic Compounds
The antimicrobial activity of nitroaromatic compounds like 5-nitrofurans is generally attributed to the reductive activation of the nitro group by microbial nitroreductases. This process generates reactive nitroso and hydroxylamine intermediates and ultimately nitro radicals that can induce damage to microbial DNA, ribosomes, and other macromolecules, leading to cell death.
A Comparative Guide to Assessing the Purity of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde
Aimed at researchers, scientists, and drug development professionals, this guide offers an objective comparison of analytical methods for verifying the purity of synthesized 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde. It i...
Author: BenchChem Technical Support Team. Date: December 2025
Aimed at researchers, scientists, and drug development professionals, this guide offers an objective comparison of analytical methods for verifying the purity of synthesized 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde. It includes detailed experimental protocols and comparative data against potential alternatives.
The integrity of chemical compounds is fundamental to the accuracy and reproducibility of scientific research and the safety and efficacy of therapeutic agents. For a key synthetic intermediate like 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, which serves as a building block for various pharmacologically active molecules, rigorous purity assessment is not merely a quality control step but a critical component of the development process. Impurities, such as isomers, unreacted starting materials, or by-products, can lead to undesirable side reactions, lower yields, and introduce confounding variables in biological assays.
This guide details the primary analytical techniques used to assess the purity of this compound and compares its purity profile with plausible alternatives, providing a framework for robust quality assessment in a drug discovery and development workflow.
Core Purity Assessment Methodologies
A multi-pronged analytical approach is essential for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Mass Spectrometry (MS) are the most powerful and commonly employed techniques. Each method offers distinct yet complementary information regarding the sample's composition.
Table 1: Comparison of Key Purity Assessment Techniques
Technique
Principle
Information Provided
Typical Purity Range Detected
Advantages
Disadvantages
HPLC (UV)
Differential partitioning of components between a stationary and a mobile phase.
Quantitative purity (as % area), number of impurities, retention times.
>95%
High sensitivity and resolution for separating complex mixtures; well-established for quantitative analysis.
Destructive to the sample; requires a chromophore for UV detection.
qNMR Spectroscopy
Nuclei absorb and re-emit electromagnetic radiation in a magnetic field; signal intensity is directly proportional to the number of nuclei.
Unambiguous structure confirmation and quantification of the main compound and impurities against a certified standard.[1][2]
>95%
Non-destructive, provides structural and quantitative data simultaneously, highly accurate and precise.[1][2][3]
Lower sensitivity than HPLC; requires a certified internal standard for absolute quantification.
Mass Spectrometry (MS)
Ionization of molecules and their separation based on their mass-to-charge (m/z) ratio.
Molecular weight confirmation of the target compound and identification of impurities.[4][5]
Qualitative
Extremely high sensitivity, provides exact mass data for formula confirmation.[5]
Can be difficult to quantify without standards; ionization efficiency can vary between compounds.
Detailed Experimental Protocols
The following protocols provide a starting point for the analysis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde. Method optimization may be required based on the specific instrumentation and sample characteristics.
1. High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of the synthesized compound and detect any impurities.
Instrumentation: HPLC system equipped with a UV-Vis detector and a C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
Reagents: HPLC-grade acetonitrile (ACN) and water.
Procedure:
Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL. Dilute to a working concentration of approximately 50 µg/mL with the initial mobile phase composition.
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 65:35 v/v) is a good starting point for aromatic aldehydes.[6]
Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature: 30 °C
Detection Wavelength: 360 nm (for dinitrophenylhydrazine derivatives, a common method for aldehydes) or the compound's specific λmax.[6][7]
Analysis: Inject the sample. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
2. Quantitative ¹H NMR (qNMR) Spectroscopy
Objective: To confirm the compound's identity and determine its absolute purity.
Instrumentation: NMR spectrometer (400 MHz or higher).
Reagents: Deuterated solvent (e.g., DMSO-d₆), and a certified internal standard with a known purity (e.g., maleic acid).
Procedure:
Sample Preparation: Accurately weigh approximately 10-15 mg of the synthesized compound and 5-10 mg of the internal standard into a vial. Dissolve in ~0.7 mL of the deuterated solvent.
Acquisition: Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time).
Analysis: Process the spectrum. Compare the integral of a well-resolved signal from the analyte with the integral of a known signal from the certified internal standard to calculate the absolute purity.
Caption: Workflow for the comprehensive purity assessment of a synthesized compound.
Comparative Analysis with Alternative Compounds
In drug development, researchers often synthesize and evaluate several analogs to identify the one with the best activity and properties. The purity of these alternatives must also be rigorously assessed. The table below presents hypothetical, yet realistic, purity data for the target compound and two potential alternatives, assuming they were synthesized via a common cross-coupling reaction like the Suzuki coupling.
Table 2: Comparative Purity Profile of Furaldehyde Analogs
This comparative data highlights how slight structural changes can influence the side reactions and the final purity of the synthesized compound, underscoring the need for individualized assessment.
Caption: Logical diagram for the comparative purity assessment of related compounds.
Comparative Analysis of Antibody Cross-Reactivity for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the anticipated cross-reactivity of antibodies raised against 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde. Due to...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated cross-reactivity of antibodies raised against 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde. Due to the absence of direct experimental data for this specific hapten in publicly available literature, this analysis is based on established principles of immunochemistry and cross-reactivity data from studies on structurally related nitrophenyl and furaldehyde derivatives. The presented data is illustrative and serves as a predictive guide for researchers developing immunoassays for this class of compounds.
Principles of Cross-Reactivity
Antibody cross-reactivity occurs when an antibody, raised against a specific antigen (the immunizing hapten), also binds to other structurally similar molecules (cross-reactants). The degree of cross-reactivity is dependent on the structural similarity between the immunizing hapten and the cross-reactant, particularly concerning the epitopes recognized by the antibody. For small molecules like 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, the entire molecule can act as a hapten, and minor structural modifications can significantly impact antibody binding.
Key structural features influencing antibody recognition of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde are hypothesized to be:
The nitrophenyl group : The position and nature of substituents on the phenyl ring (e.g., the methyl and nitro groups) are critical determinants of specificity.
The furaldehyde moiety : The furan ring and the aldehyde group contribute to the overall shape and electronic properties of the hapten.
The linker used to conjugate the hapten to a carrier protein for immunization (not part of the target molecule but crucial for antibody generation).
Synthesis of the Immunizing Hapten
The generation of specific antibodies requires the synthesis of the target hapten, 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, and its conjugation to a carrier protein (e.g., Bovine Serum Albumin, BSA, or Keyhole Limpet Hemocyanin, KLH). A plausible synthetic route is a Suzuki coupling reaction.
Caption: Synthetic pathway for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.
Illustrative Cross-Reactivity Data
The following table presents a hypothetical, yet representative, cross-reactivity profile for a polyclonal antibody raised against 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde. The percentage of cross-reactivity is calculated relative to the binding of the immunizing hapten (100%). This data is modeled based on published studies of antibodies against other nitrofuran derivatives.
Compound
Structure
Relationship to Immunizing Hapten
Predicted Cross-Reactivity (%)
5-(4-Methyl-2-nitrophenyl)-2-furaldehyde
Immunizing Hapten
100
5-(2-Nitrophenyl)-2-furaldehyde
Lacks the methyl group on the phenyl ring
~ 50-70
5-(4-Nitrophenyl)-2-furaldehyde
Lacks the methyl group and has a different nitro group position
~ 20-40
5-Nitro-2-furaldehyde
Lacks the substituted phenyl group
< 5
2-Furaldehyde
Lacks the nitrophenyl group
< 1
4-Methyl-2-nitroaniline
Represents the substituted aniline precursor
< 1
Experimental Protocols
The following are detailed methodologies for key experiments to determine antibody cross-reactivity.
Competitive Indirect ELISA (ciELISA) Protocol
This protocol is designed to quantify the cross-reactivity of an antibody with various structurally related compounds.
Caption: Workflow for a competitive indirect ELISA.
Methodology:
Plate Coating:
Dilute the coating antigen (hapten conjugated to a non-immunizing protein like Ovalbumin, OVA) to 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
Add 100 µL of the coating antigen solution to each well of a 96-well microtiter plate.
Incubate overnight at 4°C.
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).
Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
Wash the plate three times with wash buffer.
Competitive Reaction:
Prepare serial dilutions of the standard (immunizing hapten) and the test compounds in assay buffer (e.g., PBS with 0.1% BSA).
In a separate dilution plate, mix 50 µL of each standard or test compound dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution).
Incubate for 30 minutes at room temperature.
Transfer 100 µL of the antibody-competitor mixture to the coated and blocked microtiter plate.
Incubate for 1 hour at room temperature.
Detection:
Wash the plate five times with wash buffer.
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in assay buffer to each well.
Incubate for 1 hour at room temperature.
Wash the plate five times with wash buffer.
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
Stop the reaction by adding 50 µL of 2M H2SO4.
Measure the absorbance at 450 nm using a microplate reader.
Data Analysis:
Plot a standard curve of absorbance versus the logarithm of the standard concentration.
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the maximum signal).
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Immunizing Hapten / IC50 of Test Compound) x 100
Western Blot for Specificity Testing
This protocol can be used to assess the specificity of the antibody against the hapten conjugated to different carrier proteins.
Caption: Western blot workflow for antibody specificity.
Methodology:
Sample Preparation and Electrophoresis:
Prepare samples of the immunizing conjugate (e.g., Hapten-BSA), a different hapten-protein conjugate (e.g., Hapten-KLH), and the unconjugated carrier protein (BSA).
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
Protein Transfer:
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
Immunodetection:
Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat milk in TBST).
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
Wash the membrane three times for 10 minutes each with TBST.
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane three times for 10 minutes each with TBST.
Signal Detection:
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. A strong signal should be observed for the hapten-protein conjugates, with no signal for the unconjugated carrier protein.
Concluding Remarks
The development of highly specific antibodies is crucial for the accurate detection and quantification of small molecules like 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde in complex matrices. The predicted cross-reactivity profile suggests that antibodies raised against this hapten will likely show significant recognition of analogues lacking the methyl group on the phenyl ring. Cross-reactivity is expected to decrease substantially with more significant structural alterations, such as the removal of the entire nitrophenyl group. The provided experimental protocols offer a robust framework for researchers to empirically determine the specificity and cross-reactivity of their own antibodies, enabling the development of reliable and accurate immunoassays.
Comparative
A Comparative Guide to Alternatives for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde in Bioactive Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of alternatives to 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde for the synthesis of bioactive molecules. We will...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternatives to 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde for the synthesis of bioactive molecules. We will explore various 5-aryl-2-furaldehyde analogs, detailing their synthesis, and comparing the biological activities of their derivatives, supported by experimental data from peer-reviewed literature.
Introduction to 5-Aryl-2-furaldehydes in Drug Discovery
The 5-aryl-2-furaldehyde scaffold is a versatile starting material for the synthesis of a wide range of heterocyclic compounds with significant pharmacological potential. The aldehyde functional group serves as a key handle for derivatization, commonly leading to the formation of Schiff bases, chalcones, and other complex molecules. These derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer properties. The nature and position of substituents on the C5-phenyl ring play a crucial role in modulating the biological efficacy of the final compounds. This guide focuses on alternatives to the 5-(4-Methyl-2-nitrophenyl) derivative, providing a comparative analysis of their synthetic accessibility and the bioactivity of the molecules they produce.
Synthetic Strategies for 5-Aryl-2-furaldehydes
Several synthetic methodologies are employed for the preparation of 5-aryl-2-furaldehydes. The choice of method often depends on the availability of starting materials, desired scale, and the nature of the substituents on the aryl ring.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are among the most widely used methods for the synthesis of 5-aryl-2-furaldehydes. These reactions offer a broad substrate scope and generally provide good to excellent yields.
Meerwein Arylation
The Meerwein arylation of furfural with diazonium salts, generated from substituted anilines, is another common and effective method for introducing an aryl group at the 5-position of the furan ring.
Comparative Synthesis Data
The following table summarizes the yields of various 5-aryl-2-furaldehydes synthesized via different methods.
The true potential of these alternative aldehydes is realized in the biological activity of the molecules synthesized from them. Schiff bases and chalcones are two prominent classes of derivatives that have been extensively studied.
Antimicrobial Activity
Schiff bases derived from various 5-aryl-2-furaldehydes have shown significant activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric for comparing the efficacy of these compounds.
Table of Comparative Antimicrobial Activity (MIC in µg/mL)
Note: A direct comparison is challenging due to variations in the amine/ketone counterpart of the Schiff base/chalcone and the specific microbial strains tested.
Anticancer Activity
Derivatives of 5-aryl-2-furaldehydes have also emerged as promising anticancer agents. Their cytotoxic effects are typically quantified by the half-maximal inhibitory concentration (IC50).
Table of Comparative Anticancer Activity (IC50 in µM)
Synthesis of 5-Aryl-2-furaldehydes via Meerwein Arylation
Materials:
Substituted aniline (1.0 eq)
Concentrated HCl
Sodium nitrite (NaNO₂)
Furfural
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
Water
Ice
Ethanol
Procedure:
Prepare a solution of the corresponding aniline in a mixture of concentrated HCl and water.
Cool the solution to 0-5 °C in an ice bath.
Add a solution of NaNO₂ in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.[2]
In a separate flask, prepare a solution of CuCl₂·2H₂O and furfural in water.
Slowly add the freshly prepared diazonium salt solution to the furfural solution with vigorous stirring.
Continue stirring for the time specified in the literature for the specific aniline derivative.
Collect the precipitated product by filtration and wash with water.
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 5-aryl-2-furaldehyde.[2]
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Materials:
Test compound stock solution (in DMSO)
Bacterial or fungal culture
Appropriate broth medium (e.g., Mueller-Hinton Broth)
96-well microtiter plates
Positive control (microorganism in broth)
Negative control (broth only)
Procedure:
Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
Prepare a standardized inoculum of the microorganism to be tested.
Add the microbial inoculum to each well of the microtiter plate.
Incubate the plate at the appropriate temperature and for the required duration (e.g., 37°C for 24 hours for bacteria).[5]
The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5]
MTT Assay for Anticancer Activity
Materials:
Cancer cell line
Complete culture medium
96-well plates
Test compound
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2]
For adherent cells, carefully aspirate the medium and add 100-150 µL of DMSO to dissolve the formazan crystals. For suspension cells, centrifuge the plate and then add the solubilization solution.[2]
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration compared to the untreated control.
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[7]
Mechanistic Insights and Signaling Pathways
Tubulin Polymerization Inhibition
A significant mechanism of action for many anticancer compounds derived from 5-aryl-2-furaldehydes is the inhibition of tubulin polymerization. These molecules bind to tubulin, preventing the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.
The induction of apoptosis, or programmed cell death, is a common outcome of treatment with effective anticancer agents. Schiff bases and other derivatives of 5-aryl-2-furaldehydes can induce apoptosis through various signaling cascades, often initiated by cellular stress caused by the drug's primary mechanism of action.
Caption: Experimental workflow for apoptosis induction.
Conclusion
The evidence presented in this guide demonstrates that a variety of 5-aryl-2-furaldehydes serve as viable and, in some cases, superior alternatives to 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde for the synthesis of bioactive molecules. The choice of the aryl substituent significantly influences the antimicrobial and anticancer potency of the resulting derivatives. Halogenated and nitro-substituted phenyl rings, for instance, have been shown to impart potent biological activity. The synthetic routes to these aldehydes are generally well-established and high-yielding. Researchers and drug development professionals are encouraged to explore this diverse chemical space to identify novel and more effective therapeutic agents. The provided experimental protocols offer a solid foundation for the synthesis and evaluation of these promising compounds.
Proper Disposal of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides comprehensive guidance on the safe and compliant disposal of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, a chemical compound utilized in various research and development applic...
Author: BenchChem Technical Support Team. Date: December 2025
For immediate release: This document provides comprehensive guidance on the safe and compliant disposal of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Researchers, scientists, and drug development professionals handling this compound must be familiar with its potential hazards and the appropriate disposal protocols. This guide outlines the necessary steps for managing waste containing 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, from initial segregation to final collection by a licensed waste disposal service.
Summary of Safety and Disposal Information
For quick reference, the following table summarizes the key safety and logistical information for the proper disposal of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.
Parameter
Guideline
Notes
Personal Protective Equipment (PPE)
Nitrile gloves, safety goggles (or face shield), lab coat.
Always handle the compound and its waste in a well-ventilated area or a chemical fume hood.
Waste Classification
Hazardous Chemical Waste
Due to its chemical structure (containing nitro and aldehyde groups), it should be treated as hazardous.
Waste Container
Clearly labeled, leak-proof, and compatible container with a secure lid.
Do not mix with other waste streams unless compatibility is confirmed.
Labeling
"Hazardous Waste," "5-(4-Methyl-2-nitrophenyl)-2-furaldehyde," and associated hazard symbols.
Include the accumulation start date and the name of the generating researcher or lab.
Storage
Store in a designated, well-ventilated, and secure hazardous waste accumulation area.
Keep away from heat, sparks, and open flames.[1][2]
Disposal Method
Collection by a licensed hazardous waste disposal company.
Do not dispose of down the drain or in regular trash.[3][4][5]
Detailed Disposal Protocol
The following step-by-step procedure ensures the safe and compliant disposal of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.
Step 1: Waste Segregation and Collection
Solid Waste: Collect any solid residue of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, contaminated personal protective equipment (e.g., gloves), and weighing papers. Place these items in a designated, compatible, and clearly labeled hazardous waste container.
Liquid Waste: For solutions containing 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, use a dedicated, leak-proof, and shatter-resistant container. Ensure the container material is compatible with the solvents used.
Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).[2] The resulting contaminated absorbent must be collected and disposed of as hazardous waste.
Step 2: Container Labeling
Proper labeling is crucial for safety and regulatory compliance. The waste container must be clearly labeled with:
The words "Hazardous Waste."
The full chemical name: "5-(4-Methyl-2-nitrophenyl)-2-furaldehyde."
Any other components in the waste mixture.
The approximate quantity of the waste.
The date when waste was first added to the container (accumulation start date).
The name and contact information of the responsible researcher or laboratory.
Appropriate hazard pictograms (e.g., flammable, irritant, toxic, depending on the overall waste characteristics).
Step 3: Temporary Storage
Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory or a central hazardous waste storage facility.
The storage area should be well-ventilated and away from sources of ignition.[1][2]
Ensure that incompatible waste types are not stored together.
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
Follow your institution's specific procedures for waste manifest documentation and handover to the licensed hazardous waste disposal company.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.
Caption: Workflow for the safe disposal of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.
By following these procedures, laboratory personnel can ensure the safe handling and compliant disposal of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, thereby minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines.
Essential Safety and Operational Guide for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde. Adherence to these protocols...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE):
5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is a chemical compound that requires careful handling due to its potential hazards. Based on data for the closely related compound 5-(4-Nitrophenyl)-2-furaldehyde, it is classified as causing skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Therefore, a comprehensive approach to safety, incorporating engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory.
A detailed breakdown of the recommended PPE is provided in the table below.
PPE Category
Item
Specifications
Eye Protection
Safety Goggles
Must be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[3]
Face Protection
Face Shield
Recommended when there is a significant risk of splashing or dust generation.[3]
Hand Protection
Chemical-resistant gloves
Nitrile gloves are a suitable choice for protection.[3][4] Always inspect gloves for integrity before each use and change them immediately upon contamination.[3]
Body Protection
Laboratory Coat
A flame-resistant lab coat should be worn and kept fully buttoned.[3]
Respiratory Protection
Dust mask or respirator
Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[3]
Operational Plan for Safe Handling
A systematic approach is crucial when working with 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.
1. Preparation and Engineering Controls:
All handling of the powdered compound should occur within a certified chemical fume hood to minimize inhalation exposure.[3]
Ensure that an eyewash station and a safety shower are readily accessible.[3]
2. Weighing and Transfer:
Conduct all weighing and transfer operations within a fume hood to contain any dust.[3]
Do not eat, drink, or smoke in the laboratory.[3][5]
4. Post-Experiment:
Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][3]
Decontaminate and launder all protective clothing and equipment before storing and re-using.
Storage:
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3][5]
Store away from incompatible materials such as strong oxidizing agents.[3]
First Aid Measures
Exposure Route
First Aid Protocol
Inhalation
Remove person to fresh air and keep comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1][5]
Skin Contact
Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[1][5]
Eye Contact
Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1][5]
Ingestion
Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[5]
Disposal Plan
Dispose of contents and containers in accordance with local, regional, and national regulations.[1][5] It is recommended to dispose of this chemical and its container at an approved waste disposal plant.[1]
Spill Management Protocol:
Evacuate: Evacuate personnel from the immediate spill area.[3]
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[3]
Don PPE: Put on the appropriate PPE, including respiratory protection.[3]
Contain Spill: Prevent further leakage or spillage if safe to do so.[6]
Clean Up: For solid spills, avoid dust formation.[6] Carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.
Decontaminate: Clean the spill area thoroughly.
Below is a diagram illustrating the logical workflow for handling and disposing of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.
Caption: Workflow for Handling and Disposal of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.